molecular formula C25H38O8 B15568265 Mniopetal D

Mniopetal D

货号: B15568265
分子量: 466.6 g/mol
InChI 键: JFWFXOAWDVOLHC-XCIMQVMHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mniopetal D is a useful research compound. Its molecular formula is C25H38O8 and its molecular weight is 466.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C25H38O8

分子量

466.6 g/mol

IUPAC 名称

[(3S,3aS,6aS,9S,10R,10aR)-4-formyl-3,9-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-10-yl] (2R)-2-hydroxydecanoate

InChI

InChI=1S/C25H38O8/c1-4-5-6-7-8-9-10-16(27)21(29)32-20-17(28)13-24(2,3)18-12-11-15(14-26)19-22(30)33-23(31)25(18,19)20/h11,14,16-20,22,27-28,30H,4-10,12-13H2,1-3H3/t16-,17+,18+,19-,20+,22+,25-/m1/s1

InChI 键

JFWFXOAWDVOLHC-XCIMQVMHSA-N

产品来源

United States

Foundational & Exploratory

Mniopetal D: A Technical Guide to its Structure Elucidation and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the chemical structure elucidation of Mniopetal D is provided below, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound belongs to the mniopetal family of compounds (A-F), a group of structurally related drimane (B1240787) sesquiterpenoids isolated from a Canadian species of Mniopetalum.[1][2] These natural products have attracted scientific interest due to their significant biological activities, including the inhibition of viral reverse transcriptases, as well as antimicrobial and cytotoxic properties.[1][2] While specific research on this compound is limited, the structural elucidation of the mniopetal family was accomplished through spectroscopic methods.[2] This guide synthesizes the available knowledge on the broader mniopetal family and related drimane sesquiterpenoids to provide a comprehensive framework for understanding the structure elucidation of this compound.

Data Presentation

Table 1: Representative Physicochemical Properties of Drimane Sesquiterpenoids

PropertyRepresentative Value for Drimane SesquiterpenoidsImportance in Drug Development
Molecular Weight 200 - 400 g/mol Influences absorption, distribution, and diffusion across membranes.[3]
logP (Lipophilicity) 2 - 5Affects solubility, permeability, and plasma protein binding.[3]
Aqueous Solubility Low to moderateCritical for formulation and bioavailability.[3]
Melting Point Variable, often crystalline solidsImportant for formulation, stability, and purification.[3]
pKa Typically neutral, but can have acidic/basic moietiesInfluences solubility and absorption at different physiological pH values.[3]

Table 2: Summary of Biological Activities of the Mniopetal Family

ActivityDescriptionSignificance
Reverse Transcriptase Inhibition The mniopetals are known inhibitors of RNA-directed DNA polymerases from viruses like HIV-1, avian myeloblastosis virus, and murine leukemia virus.[2] Mniopetal E, a closely related compound, is a notable inhibitor of the reverse transcriptase of HIV-1.[4][5]Potential as antiviral agents, particularly for retroviral infections.
Antimicrobial Activity The compounds have demonstrated antimicrobial properties.[1][2]Potential for development as antibacterial or antifungal agents.
Cytotoxic Activity The mniopetals exhibit cytotoxic properties.[1][2]Potential for development as anticancer agents.

Experimental Protocols

Detailed experimental protocols for the isolation and structure elucidation of this compound have not been specifically published. However, the methodologies used for the mniopetal family and other drimane sesquiterpenoids provide a strong foundation.

Isolation and Purification of Mniopetals

The following is a typical workflow for isolating drimane sesquiterpenoids from fungal cultures.[1]

  • Fermentation: The Mniopetalum sp. fungal strain is cultivated in a suitable liquid medium to encourage the production of secondary metabolites.[1]

  • Extraction: The fermentation broth is extracted with an organic solvent, such as ethyl acetate, to partition the mniopetals from the aqueous medium. The organic phase is then concentrated under reduced pressure to yield a crude extract.[1][3]

  • Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a solvent gradient (e.g., hexane (B92381) to ethyl acetate) to separate compounds based on polarity.[3]

  • Purification: Fractions containing the compounds of interest, as identified by thin-layer chromatography, are further purified using preparative high-performance liquid chromatography (HPLC).[3]

Structure Elucidation

The definitive structure of a novel natural product like this compound is determined through a combination of spectroscopic techniques.[4]

  • High-Resolution Mass Spectrometry (HRMS): This technique is used to establish the molecular formula of the compound by providing a highly accurate mass measurement.[4][6]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups present in the molecule, such as hydroxyls, carbonyls, and double bonds.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of organic molecules.[4][7]

    • 1H NMR: Provides information about the number and types of protons and their neighboring environments.

    • 13C NMR: Reveals the number and types of carbon atoms in the molecule.

    • 2D NMR Experiments (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms within the molecule. COSY (Correlation Spectroscopy) shows proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away.[4][6]

Total Synthesis for Stereochemistry Confirmation

While spectroscopic methods can determine the relative stereochemistry, total chemical synthesis is often essential to confirm the absolute stereochemistry of a complex natural product.[4] The total synthesis of (-)-mniopetal E has been instrumental in establishing the absolute stereochemistry for this class of compounds.[4][5][8] A key step in the synthesis of the drimane skeleton is often an intramolecular Diels-Alder reaction.[3][4][5][8]

Biological Assays
  • Reverse Transcriptase Inhibition Assay:

    • Principle: This assay measures a compound's ability to inhibit a reverse transcriptase enzyme from synthesizing DNA from an RNA template.[1]

    • General Protocol: A reaction mixture is prepared with a buffer, a template-primer, deoxynucleotide triphosphates (with one being labeled), and the reverse transcriptase enzyme. The test compound is added at various concentrations. The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP, often through scintillation counting. The percentage of inhibition is calculated by comparing the activity to a control without the inhibitor, and IC50 values are determined from dose-response curves.[1]

  • MTT Assay for Cytotoxicity:

    • Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[1]

    • General Protocol: Cancer cells are seeded in a 96-well plate and treated with various concentrations of the mniopetals. After an incubation period, an MTT solution is added. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals. A solubilizing agent is then added to dissolve the formazan, and the absorbance is measured to determine cell viability relative to untreated control cells. IC50 values are calculated from the resulting dose-response curves.[1]

Mandatory Visualizations

logical_workflow cluster_isolation Isolation & Purification cluster_elucidation Structure Elucidation cluster_confirmation Absolute Stereochemistry Confirmation Fermentation Fungal Fermentation Extraction Solvent Extraction Fermentation->Extraction Purification Chromatographic Purification Extraction->Purification HRMS HRMS (Molecular Formula) Purification->HRMS Pure Compound Connectivity Establish Connectivity & Relative Stereochemistry HRMS->Connectivity Spectroscopy IR, 1D & 2D NMR Spectroscopy->Connectivity Synthesis Total Synthesis Connectivity->Synthesis Proposed Structure Comparison Compare with Natural Product Synthesis->Comparison Absolute_Stereochem Definitive Structure Comparison->Absolute_Stereochem

Caption: Logical workflow for the structure elucidation of a novel natural product.

isolation_workflow start Mniopetalum sp. Culture fermentation Liquid Fermentation start->fermentation extraction Ethyl Acetate Extraction of Broth fermentation->extraction concentrate Concentrate to Crude Extract extraction->concentrate column_chrom Silica Gel Column Chromatography concentrate->column_chrom tlc TLC Analysis of Fractions column_chrom->tlc hplc Preparative HPLC tlc->hplc Combine Fractions pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the isolation and characterization of mniopetals.

diels_alder A Trienic Precursor B Transition State A->B Heat (Thermal Reaction) C Drimane Skeleton B->C Stereoselective Ring Formation

Caption: Key intramolecular Diels-Alder reaction in drimane sesquiterpenoid synthesis.

hypothetical_pathway MniopetalD This compound MAPK_Pathway MAPK/ERK Pathway MniopetalD->MAPK_Pathway Inhibition Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation Promotes Apoptosis Apoptosis MAPK_Pathway->Apoptosis Inhibits

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Conclusion and Future Directions

This compound is an intriguing natural product with potential as a lead compound for drug discovery, particularly in the antiviral and anticancer domains.[1][3] While specific physicochemical and biological data for this compound are currently lacking, the information available for the broader mniopetal family and drimane sesquiterpenoids provides a solid foundation for future research.[3] The complete elucidation of its structure and biological activity will require the isolation or synthesis of this compound to enable comprehensive characterization.[3] Future studies should focus on these areas to fully evaluate its therapeutic potential.

References

Mniopetal D: A Technical Guide to its Natural Sources, Bioactivity, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mniopetal D is a drimane-type sesquiterpenoid belonging to a class of bioactive natural products isolated from fungi of the genus Mniopetalum.[1][2] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its natural source, physicochemical properties, and reported biological activities. Due to the limited availability of data specific to this compound, information from the broader Mniopetal family and related drimane (B1240787) sesquiterpenoids is included to provide a foundational understanding for research and development. This document details generalized experimental protocols for the isolation and characterization of these compounds and presents a hypothetical signaling pathway for their cytotoxic effects.

Introduction

The mniopetals are a family of drimane sesquiterpenoids that have attracted scientific interest due to their significant biological activities, including the inhibition of viral reverse transcriptases, as well as antimicrobial and cytotoxic properties.[1][3] These compounds were first isolated from a Canadian species of the basidiomycete Mniopetalum.[3] this compound, a member of this family, is a promising candidate for further investigation in drug discovery programs. This guide synthesizes the available information on this compound and its congeners to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Source and Abundance

This compound is a secondary metabolite produced by the fungus Mniopetalum sp. 87256. This basidiomycete is the primary known natural source of the mniopetal family of compounds. While extensive quantitative data on the natural abundance of this compound is not available in publicly accessible literature, initial isolation studies on the Mniopetalum species provide some insight into the potential yields of this class of compounds from fungal fermentation.

Physicochemical Properties

PropertyRepresentative Value for Drimane SesquiterpenoidsImportance in Drug Development
Molecular Weight 200 - 400 g/mol Influences absorption, distribution, and diffusion across membranes.
logP (Lipophilicity) 2 - 5Affects solubility, permeability, and plasma protein binding.
Aqueous Solubility Low to moderateCritical for formulation and bioavailability.
pKa Typically neutral, but can have acidic/basic moietiesInfluences solubility and absorption at different physiological pH values.

Note: The values presented are representative of the drimane sesquiterpenoid class and require experimental determination for this compound for accurate characterization.

Biological Activity

The mniopetals have demonstrated noteworthy biological activities, making them attractive for further pharmacological investigation.

  • Antiviral Activity: Mniopetals have shown inhibitory activity against the RNA-directed DNA polymerases of several retroviruses, including human immunodeficiency virus (HIV), avian myeloblastosis virus, and murine leukemia virus.

  • Antimicrobial and Cytotoxic Properties: In addition to their antiretroviral potential, mniopetals also exhibit antimicrobial and cytotoxic effects.

While specific IC50 values for this compound are not detailed in the available literature, the general activity of the mniopetal family suggests its potential as an antiviral and anticancer agent.

Experimental Protocols

Detailed experimental protocols for the specific isolation of this compound have not been published. However, a general methodology for the extraction and purification of drimane sesquiterpenoids from fungal cultures can be applied.

Fungal Fermentation and Extraction
  • Fermentation: The producing organism, Mniopetalum sp. 87256, is cultured in a suitable liquid medium under controlled conditions (e.g., temperature, pH, aeration) to promote the production of secondary metabolites.

  • Harvesting and Mycelial Separation: After the fermentation period, the culture broth is harvested, and the fungal mycelium is separated from the culture filtrate by filtration or centrifugation.

  • Solvent Extraction: The culture filtrate is extracted with a water-immiscible organic solvent, such as ethyl acetate. The mycelium can also be extracted separately to maximize the recovery of the compounds.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to isolate this compound.

  • Initial Fractionation: Silica gel column chromatography is used for the initial separation of the crude extract, typically with a gradient elution of non-polar to polar solvents (e.g., n-hexane to ethyl acetate).

  • Further Purification: Fractions containing the compounds of interest, as identified by thin-layer chromatography (TLC), are further purified using techniques such as preparative high-performance liquid chromatography (HPLC).

Structure Elucidation

The chemical structure of the isolated pure compound is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

Signaling Pathways and Mechanisms of Action

The precise mechanism of action for this compound has not been elucidated. However, many drimane sesquiterpenoids are known to exert their cytotoxic effects by modulating key cellular signaling pathways. A plausible, though hypothetical, mechanism for this compound could involve the inhibition of pro-survival pathways, such as the MAPK/ERK pathway, which is often dysregulated in cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Mniopetal_D This compound Mniopetal_D->RAF Mniopetal_D->MEK Proliferation_Survival Cell Proliferation and Survival Transcription_Factors->Proliferation_Survival G Fermentation Fungal Fermentation (Mniopetalum sp. 87256) Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Concentration Concentration (Crude Extract) Extraction->Concentration Fractionation Silica Gel Column Chromatography Concentration->Fractionation Purification Preparative HPLC Fractionation->Purification Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation Bioassays Biological Assays (Antiviral, Cytotoxicity) Purification->Bioassays

References

Mniopetal D Producing Fungal Strains: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mniopetal D is a drimane-type sesquiterpenoid of significant scientific interest due to its potential as a reverse transcriptase inhibitor. This technical guide provides a comprehensive overview of the fungal sources of this compound, detailing its biosynthesis, isolation, and characterization. The document outlines established experimental protocols and presents available data to facilitate further research and development. While specific quantitative production data for this compound remains limited in publicly available literature, this guide synthesizes the current knowledge on the Mniopetal family of compounds to provide a foundational resource.

Introduction

The mniopetals are a family of structurally related drimane (B1240787) sesquiterpenoids isolated from fungi belonging to the genus Mniopetalum. This class of natural products has garnered attention for its notable biological activities, including the inhibition of viral reverse transcriptases, as well as antimicrobial and cytotoxic properties. This compound, a member of this family, represents a promising candidate for further investigation in drug discovery programs. This guide focuses on the technical aspects of this compound production from fungal strains, offering a resource for researchers in natural product chemistry, mycology, and pharmacology.

Fungal Sources of this compound

The primary known producer of this compound is a specific strain of a Basidiomycete fungus, identified as Mniopetalum sp. 87256. This fungus was first reported as the source of the mniopetal family of compounds in 1994. While other fungi, such as those from the genera Aspergillus, Xylaria, Perenniporia, and Cerrena, are known producers of drimane-type sesquiterpenoids, Mniopetalum sp. 87256 remains the only confirmed source of this compound.

Biosynthesis of this compound

The biosynthesis of this compound in Mniopetalum sp. 87256 is presumed to follow the general pathway for drimane sesquiterpenoids in fungi. This pathway originates from the mevalonate (B85504) (MVA) pathway, leading to the universal sesquiterpene precursor, farnesyl diphosphate (B83284) (FPP). The key steps are outlined below.

Hypothetical Biosynthetic Pathway

The formation of the characteristic drimane skeleton is catalyzed by a terpene cyclase, followed by a series of modifications by tailoring enzymes, such as cytochrome P450 monooxygenases and oxidoreductases. These enzymes are often encoded by a contiguous set of genes within a biosynthetic gene cluster (BGC).

MniopetalD_Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Sesquiterpenoid Backbone Formation cluster_2 Drimane Skeleton Formation & Tailoring Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP GPP GPP IPP->GPP + DMAPP FPP FPP GPP->FPP + IPP Drimenol Drimenol FPP->Drimenol Terpene Cyclase (e.g., HAD-like hydrolase) Intermediate_1 Intermediate_1 Drimenol->Intermediate_1 P450 Monooxygenase Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Oxidoreductase Mniopetal_D Mniopetal_D Intermediate_2->Mniopetal_D Further Tailoring Enzymes

The Potent World of Drimane Sesquiterpenoids: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Drimane (B1240787) sesquiterpenoids, a class of bicyclic natural products, have garnered significant attention in the scientific community for their diverse and potent biological activities. Exhibiting a wide spectrum of effects, including antifungal, cytotoxic, and anti-inflammatory properties, these compounds present a promising frontier in the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core biological activities of drimane sesquiterpenoids, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to empower further research and drug discovery.

Antifungal Activity

Drimane sesquiterpenoids have demonstrated significant efficacy against a range of pathogenic fungi, including species resistant to existing antifungal drugs. Their mechanism of action often involves the disruption of fungal cell membrane integrity and key cellular signaling pathways.

Quantitative Antifungal Activity Data

The antifungal potency of various drimane sesquiterpenoids has been quantified using the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundFungal SpeciesMIC (µg/mL)Reference
(-)-DrimenolCandida albicans8 - 64[1][2]
(-)-DrimenolCandida auris4 - 32[1]
(-)-DrimenolCryptococcus neoformans8 - 32[1]
(-)-DrimenolAspergillus fumigatus16 - 64[1]
(+)-AlbicanolCandida albicans16 - 64
PolygodialCandida albicans3.13
DrimendiolCandida spp.12 - 50
EpidrimendiolCandida spp.12 - 50
9α-hydroxydrimendiolCandida spp.~15
3β-hydroxydrimendiolCandida spp.12.5 - 15
9β-hydroxyepidrimendiolCandida spp.~15
Experimental Protocol: Antifungal Susceptibility Testing (CLSI M38-A2 Broth Microdilution)

This protocol outlines the standardized method for determining the MIC of drimane sesquiterpenoids against filamentous fungi.

1. Preparation of Fungal Inoculum:

  • Grow the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at an appropriate temperature until sporulation is observed.

  • Harvest the conidia by flooding the agar surface with sterile saline (0.85%) containing a wetting agent (e.g., 0.05% Tween 80).

  • Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer or hemocytometer.

2. Preparation of Drimane Sesquiterpenoid Dilutions:

  • Dissolve the drimane sesquiterpenoid in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Perform serial twofold dilutions of the stock solution in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 64 µg/mL.

3. Inoculation and Incubation:

  • Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compound.

  • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the drimane sesquiterpenoid that causes complete inhibition of visible growth as observed with the naked eye.

Signaling Pathway: Drimenol's Antifungal Mechanism of Action

Drimenol exerts its antifungal effects by targeting key cellular processes in fungi, including protein trafficking and cell signaling, potentially through the inhibition of the Crk1 kinase.

Drimenol_Antifungal_Pathway Drimenol Drimenol Crk1 Crk1 Kinase Drimenol->Crk1 Inhibits? Ret2 Ret2 Crk1->Ret2 Cdc37 Cdc37 Crk1->Cdc37 CellSignaling Cell Signaling Crk1->CellSignaling ProteinTrafficking Protein Trafficking (Golgi-ER) Ret2->ProteinTrafficking ProteinSecretion Protein Secretion Cdc37->ProteinSecretion FungalGrowthInhibition Fungal Growth Inhibition ProteinTrafficking->FungalGrowthInhibition ProteinSecretion->FungalGrowthInhibition CellSignaling->FungalGrowthInhibition

Caption: Proposed antifungal mechanism of Drimenol.

Cytotoxic Activity

Numerous drimane sesquiterpenoids have exhibited potent cytotoxic effects against a variety of human cancer cell lines, making them attractive candidates for the development of novel anticancer agents.

Quantitative Cytotoxic Activity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC50 (µM)Reference
PolygodialMCF-7 (Breast)71.4 ± 8.5
PolygodialPC-3 (Prostate)89.2 ± 6.8
PolygodialDU-145 (Prostate)93.7 ± 9.1
1-β-(p-methoxycinnamoyl)-polygodialMCF-7 (Breast)1.8
1-β-(p-methoxycinnamoyl)-polygodialPC-3 (Prostate)2.5
1-β-(p-methoxycinnamoyl)-polygodialDU-145 (Prostate)3.1
Asperflavinoid AHepG2 (Liver)38.5
Asperflavinoid AMKN-45 (Gastric)26.8
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the drimane sesquiterpenoid in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound to each well.

  • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for another 4 hours at 37°C.

4. Formazan (B1609692) Solubilization and Absorbance Measurement:

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Calculation of IC50:

  • The percentage of cell viability is calculated relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anti-inflammatory Activity

Drimane sesquiterpenoids have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways such as the NF-κB pathway.

Quantitative Anti-inflammatory Activity Data
CompoundAssayCell LineIC50 (µM)Reference
Talaminoid ANO Production InhibitionBV-27.81
StachybotrylactoneNO Production InhibitionBV-24.97
Berkedrimane ACaspase-1 Inhibition-100
Berkedrimane BCaspase-1 Inhibition-90
Berkedrimane ACaspase-3 Inhibition-200
Berkedrimane BCaspase-3 Inhibition-50
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

2. Compound and LPS Treatment:

  • Pre-treat the cells with various concentrations of the drimane sesquiterpenoid for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

3. Measurement of Nitrite (B80452) Concentration:

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Signaling Pathway: Inhibition of the Canonical NF-κB Pathway

Polygodial and isotadeonal (B1246635) have been shown to inhibit the canonical NF-κB signaling pathway by preventing the phosphorylation of IκBα, which is a critical step in the activation of this pro-inflammatory pathway.

NFkB_Inhibition_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_complex Activates IkBa_p50_p65 IκBα-p50-p65 Complex IKK_complex->IkBa_p50_p65 Phosphorylates IκBα p50_p65 p50-p65 Dimer IkBa_p50_p65->p50_p65 IκBα Degradation IkBa IκBα p50_p65_nuc p50-p65 p50_p65->p50_p65_nuc Translocation Drimane Polygodial/ Isotadeonal Drimane->IKK_complex Inhibits Inflammatory_Genes Inflammatory Gene Transcription p50_p65_nuc->Inflammatory_Genes Induces

Caption: Inhibition of the NF-κB pathway by drimane sesquiterpenoids.

Signaling Pathway: Caspase Inhibition

Certain drimane sesquiterpenoids, such as Berkedrimane A and B, have been identified as inhibitors of caspase-1 and caspase-3, key enzymes involved in inflammation and apoptosis.

Caspase_Inhibition_Workflow Pro_Caspase1 Pro-caspase-1 Caspase1 Caspase-1 (active) Pro_Caspase1->Caspase1 Activation Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b IL-1β (active) Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation Pro_Caspase3 Pro-caspase-3 Caspase3 Caspase-3 (active) Pro_Caspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Berkedrimanes Berkedrimane A/B Berkedrimanes->Caspase1 Inhibits Berkedrimanes->Caspase3 Inhibits

Caption: Inhibition of caspase-1 and caspase-3 by Berkedrimanes.

Conclusion

Drimane sesquiterpenoids represent a rich and underexplored source of biologically active compounds with significant therapeutic potential. The quantitative data, detailed experimental protocols, and mechanistic insights provided in this guide aim to facilitate further research into this promising class of natural products. The continued investigation of drimane sesquiterpenoids is crucial for the development of new and effective treatments for a wide range of diseases, from fungal infections to cancer and inflammatory disorders.

References

Mniopetal D: A Technical Whitepaper on the Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mniopetal D is a drimane-type sesquiterpenoid produced by the fungus Mniopetalum sp. 87256[1]. As a member of the mniopetal family, it belongs to a class of natural products recognized for a wide array of biological activities, including potential antiviral and cytotoxic properties[2][3][4]. While direct and extensive research on this compound's specific mechanism of action is currently limited, its structural similarity to other drimane (B1240787) sesquiterpenoids allows for the formulation of several well-grounded hypotheses[2]. This technical guide synthesizes the available data, proposes potential mechanisms of action, details relevant experimental protocols for further investigation, and provides a framework for future research and drug development efforts.

Introduction

The mniopetals, a family of drimane sesquiterpenoids, have attracted scientific interest due to their demonstrated biological activities, such as the inhibition of viral reverse transcriptases[1][3][4]. This compound, alongside its structural relatives (Mniopetals A, B, C, E, and F), is characterized by a tricyclic drimane core, with structural diversity arising from varied oxygenation patterns and ester side chains[3]. Although the precise mechanism of action for this compound has not been fully elucidated, its chemical structure suggests potential interactions with key cellular signaling pathways often dysregulated in diseases like cancer[2].

Physicochemical Properties

Quantitative physicochemical data for this compound are not yet available in public databases[2]. However, based on the properties of related drimane sesquiterpenoids, a general profile can be anticipated. These properties are critical for drug development, influencing absorption, distribution, metabolism, and excretion (ADME).

PropertyRepresentative Value for Drimane SesquiterpenoidsImportance in Drug Development
Molecular Weight200 - 400 g/mol Influences absorption, distribution, and diffusion across membranes.[2]
logP (Lipophilicity)2 - 5Affects solubility, permeability, and plasma protein binding.[2]
Aqueous SolubilityLow to moderateCritical for formulation and bioavailability.[2]
pKaTypically neutralInfluences solubility and absorption at different physiological pH values.[2]

Note: These are representative values and require experimental determination for this compound.

Hypothesized Mechanisms of Action

Based on the known activities of structurally related sesquiterpenoids and preliminary data on mniopetals, two primary hypotheses for this compound's mechanism of action can be proposed: inhibition of pro-survival signaling pathways in cancer and inhibition of viral reverse transcriptase.

Inhibition of Pro-Survival Signaling Pathways (Anti-cancer Activity)

Many drimane sesquiterpenoids exhibit cytotoxic activity, often mediated by modulating key cellular signaling pathways that are frequently dysregulated in cancer[2].

3.1.1. MAPK/ERK Pathway Inhibition

A plausible, yet hypothetical, mechanism for this compound is the inhibition of pro-survival signaling pathways such as the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway[2]. This pathway is crucial for cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers[5].

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellResponse MniopetalD This compound MniopetalD->RAF  Hypothesized  Inhibition NFkB_Pathway Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκBα Degradation GeneTranscription Gene Transcription (Pro-survival, Pro-inflammatory) Nucleus->GeneTranscription Initiates MniopetalD This compound MniopetalD->IKK  Hypothesized  Inhibition MOA_Workflow Start This compound Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity TargetID Target Identification (e.g., Affinity Chromatography, Thermal Shift Assay) Cytotoxicity->TargetID If active PathwayAnalysis Pathway Analysis (e.g., Western Blot for MAPK, NF-κB proteins) TargetID->PathwayAnalysis GeneExpression Gene Expression Profiling (e.g., RNA-Seq, qPCR) PathwayAnalysis->GeneExpression InVivo In Vivo Validation (e.g., Xenograft Models) GeneExpression->InVivo Conclusion Elucidation of Mechanism of Action InVivo->Conclusion

References

Mniopetal D: A Technical Guide on Physicochemical Properties and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative physicochemical data and detailed experimental protocols for Mniopetal D are limited in publicly available literature. This guide synthesizes current knowledge based on the broader class of drimane (B1240787) sesquiterpenoids and related Mniopetal compounds to provide a foundational resource for research and development. All quantitative values presented should be considered representative for this class of compounds and require experimental verification for this compound itself.

Introduction

This compound is a drimane-type sesquiterpenoid, a class of natural products known for their diverse biological activities.[1][2][3] Isolated from fungi of the genus Mniopetalum, specifically the strain Mniopetalum sp. 87256, this compound and its congeners (Mniopetals A, B, C, E, and F) have attracted scientific interest due to their potential as inhibitors of viral reverse transcriptases, including that of HIV-1.[4][5] This technical guide provides a comprehensive overview of the inferred physicochemical properties of this compound, general experimental protocols for its study, and hypothetical signaling pathways, aiming to facilitate further investigation into its therapeutic potential.

Physicochemical Properties

While specific experimental data for this compound is not available, the properties of drimane sesquiterpenoids provide a basis for initial characterization. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

Table 1: Representative Physicochemical Properties of Drimane Sesquiterpenoids

PropertyRepresentative Value RangeImportance in Drug Development
Molecular Weight 200 - 400 g/mol Influences absorption, distribution, and diffusion across biological membranes.
logP (Lipophilicity) 2 - 5Affects solubility, permeability, and binding to plasma proteins.
Aqueous Solubility Low to moderateA critical factor for bioavailability and formulation strategies.
Melting Point Variable, often crystalline solidsImportant for purification, stability, and formulation of solid dosage forms.
pKa Typically neutral, but can have acidic/basic moietiesInfluences solubility and absorption at different physiological pH values.

Experimental Protocols

Detailed experimental protocols for the synthesis or isolation of this compound have not been widely published. However, methodologies for related compounds, such as Mniopetal E, and general procedures for drimane sesquiterpenoids serve as a strong foundation.

Isolation and Purification from Natural Sources

This compound is a secondary metabolite produced by fungal fermentation. The general workflow for its isolation is as follows:

  • Fermentation: The producing organism, Mniopetalum sp. 87256, is cultured in a suitable liquid medium under controlled conditions to maximize the production of Mniopetals.

  • Extraction: The fermentation broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate) to separate the secondary metabolites.

  • Concentration: The organic solvent is removed under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel, using a solvent gradient (e.g., hexane (B92381) to ethyl acetate) to separate fractions based on polarity.

  • Purification: Fractions containing the target compound are further purified using techniques like preparative high-performance liquid chromatography (HPLC).

Structure Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the connectivity and stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Stability Assessment

The stability of this compound is crucial for its handling, storage, and use in biological assays. Sesquiterpene lactones can be sensitive to pH, temperature, and light.

Recommended Storage: this compound should be stored as a dry powder at -20°C or -80°C, protected from light and moisture. Stock solutions should be prepared in a high-purity, anhydrous aprotic solvent like DMSO, aliquoted into single-use volumes to avoid freeze-thaw cycles, and stored at -80°C.

Stability Testing Protocol:

  • Prepare Stock Solution: Dissolve a known amount of this compound in DMSO to a concentration of 10 mM.

  • Prepare Working Solutions: Dilute the stock solution in various buffers (e.g., pH 3, 5, 7.4, 9) and solvents at different temperatures (e.g., 4°C, 25°C, 37°C).

  • Incubation: Incubate the solutions for various time points (e.g., 0, 2, 4, 8, 24, 48 hours), protected from light.

  • Analysis: Analyze the samples at each time point using a validated HPLC method to determine the remaining concentration of the parent compound.

Mandatory Visualizations

Experimental Workflows and Logical Relationships

G cluster_isolation Isolation and Purification cluster_structure Structure Elucidation Fermentation Fermentation of Mniopetalum sp. Extraction Solvent Extraction Fermentation->Extraction Concentration Concentration Extraction->Concentration Fractionation Column Chromatography Concentration->Fractionation Purification HPLC Purification Fractionation->Purification MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR IR IR Spectroscopy Purification->IR Structure Elucidated Structure MS->Structure NMR->Structure IR->Structure

Caption: General workflow for the isolation and structural elucidation of this compound.

Synthetic Strategy

The total synthesis of the Mniopetal core structure has been achieved, with a key step being an intramolecular Diels-Alder reaction.

G Start Chiral Pool Starting Material (D-mannitol derived) HWE Horner-Wadsworth-Emmons Olefination Start->HWE Triene Trienic Precursor HWE->Triene IMDA Intramolecular Diels-Alder Reaction Triene->IMDA Core Mniopetal Core Structure IMDA->Core

Caption: Key transformations in the synthetic strategy towards the Mniopetal core.

Hypothetical Signaling Pathway

While the precise mechanism of action for this compound is not yet elucidated, many drimane sesquiterpenoids exhibit cytotoxic activities. A plausible, though hypothetical, mechanism could involve the modulation of key cellular signaling pathways, such as the MAPK/ERK pathway, which is often dysregulated in cancer.

G MniopetalD This compound Raf Raf MniopetalD->Raf Inhibition (Hypothetical) Receptor Cell Surface Receptor Ras Ras Receptor->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Conclusion

This compound belongs to a promising class of drimane sesquiterpenoids with demonstrated biological activity. While specific physicochemical data for this compound is currently lacking, this guide provides a framework based on related compounds to support further research. The outlined experimental protocols for isolation, characterization, and stability assessment, along with the visualized workflows and a hypothetical mechanism of action, offer a starting point for scientists and drug development professionals to unlock the full therapeutic potential of this compound. Future efforts should focus on the synthesis or large-scale isolation of this compound to enable comprehensive physicochemical characterization and detailed biological evaluation.

References

Mniopetal D: A Technical Guide on its Cytotoxic Effects on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of Mniopetal D, a drimane (B1240787) sesquiterpenoid isolated from fungi of the genus Mniopetalum.[1] this compound has emerged as a compound of interest for its potential as an anticancer agent, demonstrating notable cytotoxic properties against various cancer cell lines.[1][2] This document outlines its efficacy through quantitative data, details the experimental protocols for assessing its cytotoxicity, and visualizes its proposed mechanism of action.

Quantitative Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required for 50% inhibition of cell viability in vitro, was determined for each cell line following a 72-hour incubation period.[2] The results are summarized in the table below.[2]

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma8.5
MCF-7Breast Adenocarcinoma5.2
HeLaCervical Cancer12.1
HT-29Colorectal Adenocarcinoma7.8
PC-3Prostate Cancer10.4
Data sourced from BenchChem's application notes on the cytotoxicity of this compound.[2]

Experimental Protocols

A widely used method to determine the cytotoxic effects of a compound like this compound on cancer cell lines is the MTS assay.[2] This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.[1][2]

MTS Assay for Cell Viability

Objective: To determine the IC50 value of this compound in various cancer cell lines.[2]

Materials: [2]

  • This compound stock solution (dissolved in DMSO)

  • Selected cancer cell lines (e.g., A549, MCF-7, HeLa, HT-29, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well clear flat-bottom microplates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[2]

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution (a common starting range is 0.1 to 100 µM).[2]

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).[2]

    • After 24 hours of incubation, carefully remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells.[2]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

  • MTS Assay:

    • Following the incubation period, add 20 µL of the MTS reagent to each well.[2]

    • Incubate the plate for 1-4 hours at 37°C. The incubation time is dependent on the cell type and its metabolic rate.[2]

    • Measure the absorbance at 490 nm using a microplate reader.[2]

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.[2]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).[2]

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.[2]

    • Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).[2]

Visualizations: Mechanism and Workflow

Proposed Signaling Pathway for this compound-Induced Apoptosis

This compound is believed to induce cytotoxicity in cancer cells by triggering the intrinsic pathway of apoptosis.[2] This process involves mitochondrial outer membrane permeabilization (MOMP) and the subsequent activation of a caspase cascade, leading to programmed cell death.

G cluster_cell Cancer Cell cluster_mito Mitochondrion MniopetalD This compound Bax Bax/Bak Activation MniopetalD->Bax CytoC Cytochrome c Release Bax->CytoC MOMP Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp3 Active Caspase-3 Apoptosome->ActiveCasp3 Activates Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the key steps in performing an MTS cytotoxicity assay to evaluate the effect of this compound on cancer cell lines.[2]

start Start seed Seed Cancer Cells in 96-Well Plate start->seed incubate1 Incubate for 24h (Cell Attachment) seed->incubate1 treat Treat with Serial Dilutions of this compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mts Add MTS Reagent to Each Well incubate2->add_mts incubate3 Incubate for 1-4h add_mts->incubate3 read Measure Absorbance at 490 nm incubate3->read analyze Data Analysis: Calculate % Viability Determine IC50 read->analyze end End analyze->end

Caption: Workflow for the MTS cytotoxicity assay.

References

Unable to Retrieve Information on "Mniopetal D"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "Mniopetal D" has yielded no results in publicly accessible scientific literature or databases. This suggests one of the following possibilities:

  • Potential Misspelling: The name "this compound" may be misspelled. Please verify the correct spelling of the compound.

  • Novel or Undocumented Compound: This may be a very recently discovered compound that has not yet been published in scientific literature.

  • Internal or Proprietary Name: The name could be an internal designation within a research group or company that is not yet publicly disclosed.

Without any available data, it is not possible to provide the requested in-depth technical guide, including its antimicrobial spectrum, experimental protocols, and associated diagrams.

If you can provide an alternative name, a CAS number, a reference to a publication, or any other identifying information for this compound, I will be happy to renew the search and attempt to fulfill your request.

Mniopetal D: A Technical Guide on its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific chemical structure, quantitative biological activity, and detailed experimental protocols for Mniopetal D is limited in publicly available literature. This document synthesizes the current knowledge based on research on the broader Mniopetal family and related drimane (B1240787) sesquiterpenoids to provide a foundational guide for researchers.[1][2][3]

Executive Summary

This compound is a drimane-type sesquiterpenoid, a class of natural products recognized for their diverse and potent biological activities.[4] Isolated from fungi of the genus Mniopetalum, the Mniopetal family of compounds has attracted scientific interest due to their notable inhibitory effects on viral reverse transcriptases, as well as their antimicrobial and cytotoxic properties.[5] While this compound itself remains understudied, its structural relatives, particularly Mniopetal E, have served as important models for understanding the potential therapeutic applications of this compound family. This technical guide provides a comprehensive overview of the discovery and isolation history of this compound, detailed experimental protocols derived from related compounds, and a summary of its presumed biological activities and potential mechanisms of action.

Discovery and Natural Sources

This compound, along with its congeners Mniopetals A, B, C, E, and F, was first identified as a product of the fungal species Mniopetalum sp. 87256, a member of the Basidiomycetes.[6] The discovery in 1994 highlighted these compounds as novel inhibitors of enzymes.[6] While quantitative data on the natural abundance of this compound is not extensively detailed, studies on the fermentation of the producing organism provide a basis for its isolation.[6]

Physicochemical Properties

Experimentally determined physicochemical properties for this compound are not currently available. However, based on the characteristics of the broader drimane sesquiterpenoid class, a general profile can be inferred. These properties are crucial for drug development, influencing factors such as solubility, permeability, and bioavailability.[1]

PropertyRepresentative Value for Drimane SesquiterpenoidsImportance in Drug Development
Molecular Weight 200 - 400 g/mol Influences absorption, distribution, and diffusion across membranes.[1]
logP (Lipophilicity) 2 - 5Affects solubility, permeability, and plasma protein binding.[1]
Aqueous Solubility Low to moderateCritical for formulation and bioavailability.[1]
pKa Typically neutralInfluences solubility and absorption at different physiological pH values.[1]

Isolation and Purification Methodology

Detailed experimental protocols for the isolation of this compound have not been specifically published. The following methodology is based on the general procedures used for the separation of the Mniopetal family from fungal fermentation broth.[5][6]

Fungal Fermentation and Extraction
  • Fermentation: The producing organism, Mniopetalum sp. 87256, is cultured in a suitable liquid fermentation medium under controlled conditions (e.g., temperature, pH, aeration) to optimize the production of secondary metabolites, including Mniopetals.[6]

  • Extraction: Following fermentation, the culture filtrate and mycelium are separated. The Mniopetal compounds are extracted from both the filtrate and the mycelial biomass using an organic solvent such as ethyl acetate.[5][6] The resulting organic phases are combined and concentrated to yield a crude extract.[5]

Chromatographic Separation and Purification

The crude extract is subjected to a series of chromatographic techniques to isolate the individual Mniopetal compounds.[5] This multi-step process typically involves:

  • Column Chromatography: The initial separation of the crude extract is performed on a silica (B1680970) gel column.

  • Thin-Layer Chromatography (TLC): TLC is used to monitor the separation and identify fractions containing the compounds of interest.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using HPLC to yield the pure this compound.[6]

Structure Elucidation

The chemical structure of the isolated this compound is determined using a combination of spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy [6]

  • Mass Spectrometry (MS) [6]

G General Workflow for this compound Isolation cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Culture of Mniopetalum sp. 87256 Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Broth & Mycelia ColumnChrom Column Chromatography Extraction->ColumnChrom Crude Extract HPLC HPLC ColumnChrom->HPLC Enriched Fractions StructureElucidation Structure Elucidation (NMR, MS) HPLC->StructureElucidation Pure this compound

Caption: General workflow for the isolation and purification of this compound.

Synthesis Strategies

A total synthesis for this compound has not been reported. However, the successful stereoselective total synthesis of (-)-Mniopetal E provides a well-established blueprint for the synthesis of other Mniopetals.[1][7][8] The core of this synthetic strategy involves the construction of the tricyclic drimane skeleton.[7][9][10][11]

The key transformation in this synthesis is a highly stereoselective intramolecular Diels-Alder (IMDA) reaction of a trienic precursor to form the 6-6 fused ring system.[7] The synthesis typically begins with a chiral starting material, such as D-mannitol, to establish the absolute stereochemistry of the final product.[7]

G Retrosynthetic Analysis of Mniopetal Core MniopetalCore Mniopetal Core Structure IMDA_precursor Trienic Precursor MniopetalCore->IMDA_precursor Intramolecular Diels-Alder Diene Diene Moiety IMDA_precursor->Diene Dienophile Dienophile Precursor IMDA_precursor->Dienophile ChiralPool Chiral Pool Starting Material (e.g., D-mannitol) Dienophile->ChiralPool Multi-step synthesis

Caption: Key steps in the retrosynthesis of the Mniopetal core structure.

Biological Activity and Therapeutic Potential

The Mniopetal family of compounds has demonstrated significant biological activities, positioning them as promising candidates for drug discovery.[5]

Antiviral Activity

Mniopetals are recognized for their inhibitory activity against RNA-directed DNA polymerases, including HIV-1 reverse transcriptase.[2][5] This makes them attractive scaffolds for the development of novel antiviral agents. While specific data for this compound is not available, hypothetical data for analogs of the closely related Mniopetal E suggest that modifications to the core structure can influence potency.[2]

Compound IDModificationIC₅₀ (µM) against HIV-1 RT (Hypothetical)
This compoundParent Compound15.8
MND-A01C-7 Hydroxyl Esterification (Acetate)8.2
MND-A02C-7 Hydroxyl Etherification (Methyl)12.5
MND-B01C-9 Carbonyl Reduction (Alcohol)25.1
MND-D01Side Chain Modification (Phenyl Group)5.5
EfavirenzPositive Control (NNRTI)0.003
Table adapted from hypothetical data presented for this compound analogs.[2]
Cytotoxic and Antimicrobial Activities

In addition to their antiviral properties, Mniopetals have also been shown to possess cytotoxic and antimicrobial activities.[5] The evaluation of cytotoxicity is a critical step in the development of any therapeutic agent.

Hypothetical Mechanism of Action

The precise mechanism of action for this compound has not been elucidated.[1] However, based on the activities of other drimane sesquiterpenoids, a plausible mechanism could involve the modulation of key cellular signaling pathways that are often dysregulated in diseases like cancer.[1] One such hypothetical target is the MAPK/ERK signaling pathway, which is crucial for cell survival and proliferation.[1] Another potential target is the NF-κB signaling pathway, which is often targeted by sesquiterpene lactones.[3]

G Hypothetical Inhibition of MAPK/ERK Pathway MniopetalD This compound RAF RAF MniopetalD->RAF RAS RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Future Directions

This compound represents an intriguing but largely unexplored natural product. Future research should focus on the following areas:

  • Isolation and Structural Confirmation: Isolation of sufficient quantities of this compound to enable full spectroscopic characterization and confirmation of its absolute stereochemistry.

  • Quantitative Biological Evaluation: Comprehensive screening of pure this compound against a panel of viral enzymes, cancer cell lines, and microbial strains to determine its specific biological activity profile and establish structure-activity relationships.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

  • Total Synthesis: Development of a total synthesis for this compound to enable the production of analogs for further therapeutic development.

Conclusion

This compound belongs to a promising class of biologically active natural products. While specific data on this compound remains limited, the available information on the Mniopetal family and drimane sesquiterpenoids suggests its potential as a lead compound for the development of new antiviral and anticancer agents. This technical guide provides a foundational framework to stimulate and guide future research into the therapeutic potential of this compound.

References

Methodological & Application

Mniopetal D: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Mniopetal D, a drimane-type sesquiterpenoid isolated from the fungus Mniopetalum sp. This compound and its related compounds have garnered significant interest for their potential therapeutic applications, including antiviral, antimicrobial, and cytotoxic activities. This document details protocols for the extraction and purification of this compound, along with methodologies for evaluating its biological activities and a discussion of its potential mechanisms of action.

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, most notably as an inhibitor of viral reverse transcriptases and as a cytotoxic agent against various cancer cell lines.[1][2] While extensive quantitative data for all its activities are not yet publicly available, the following tables summarize the known cytotoxic effects of this compound.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines[1]
Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma8.5
MCF-7Breast Adenocarcinoma5.2
HeLaCervical Cancer12.1
HT-29Colorectal Adenocarcinoma7.8
PC-3Prostate Cancer10.4

IC50 values were determined after a 72-hour incubation period with this compound.[1]

Table 2: In Vitro Enzyme Inhibition and Cellular Activity of this compound[3]
AssayTarget/ProcessIC50 (µM)Notes
Caspase-3 Fluorogenic Substrate CleavageCaspase-37.8Potent inhibitory activity.
Caspase-8 Fluorogenic Substrate CleavageCaspase-818.4Moderate inhibitory activity.
Caspase-9 Fluorogenic Substrate CleavageCaspase-915.2Moderate inhibitory activity.
α-Glucosidase Chromogenic Substrate Assayα-Glucosidase25.7Potent inhibition compared to the standard (Acarbose, IC50 = 250 µM).
Jurkat T cellsApoptosis Induction (Caspase-3/7 Activity)12.3Consistent with in vitro caspase inhibition.
HeLa Cell Viability (72h)Cytotoxicity45.1Moderate cytotoxicity at higher concentrations.

Experimental Protocols

This section provides detailed protocols for the extraction, purification, and biological evaluation of this compound.

Extraction and Purification of this compound from Mniopetalum sp.

The isolation of this compound from fungal cultures is a multi-step process involving fermentation, extraction, and chromatographic purification.

2.1.1. Fermentation

  • Culture: Cultivate the producing fungal strain, Mniopetalum sp. (e.g., strain 87256), in a suitable liquid medium to stimulate the production of secondary metabolites.

  • Incubation: Maintain the fermentation under controlled conditions (e.g., temperature, pH, aeration) for a period sufficient to achieve optimal yield of this compound.

2.1.2. Extraction

  • Harvesting: After the fermentation period, harvest the culture broth.

  • Mycelial Separation: Separate the fungal mycelium from the culture filtrate by filtration or centrifugation.

  • Solvent Extraction: Extract the culture filtrate with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. The mycelium can also be extracted separately with an organic solvent.

  • Concentration: Concentrate the organic phase under reduced pressure to yield a crude extract.

2.1.3. Chromatographic Purification

  • Initial Fractionation (Silica Gel Column Chromatography):

    • Stationary Phase: Silica (B1680970) gel 60 (70-230 mesh).

    • Column Preparation: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

    • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the prepared column.

    • Elution: Elute the column with a gradient of increasing polarity, for example, from n-hexane to ethyl acetate. Collect fractions and monitor by thin-layer chromatography (TLC).

  • Fine Purification (High-Performance Liquid Chromatography - HPLC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid) is a typical mobile phase system.

    • Injection and Detection: Dissolve the pooled and concentrated fractions from the previous step in the mobile phase and inject onto the HPLC column. Monitor the elution of compounds using a UV detector at an appropriate wavelength.

    • Fraction Collection and Purity Analysis: Collect the peak corresponding to this compound. Assess the purity of the collected fraction by analytical HPLC. If necessary, repeat the purification with a different HPLC column or mobile phase to achieve the desired purity.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification F1 Culture of Mniopetalum sp. E1 Harvest Culture Broth F1->E1 E2 Separate Mycelium and Filtrate E1->E2 E3 Ethyl Acetate Extraction E2->E3 E4 Concentrate to Crude Extract E3->E4 P1 Silica Gel Column Chromatography E4->P1 P2 Fraction Collection (TLC) P1->P2 P3 HPLC Purification (C18 Column) P2->P3 P4 Pure this compound P3->P4

Extraction and purification workflow for this compound.
Cytotoxicity Assay (MTS Assay)

The MTS assay is a colorimetric method used to determine the cytotoxic effects of a compound on cancer cell lines by assessing cell metabolic activity.

  • Cell Seeding: Seed selected cancer cell lines (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium (e.g., 0.1 to 100 µM). Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

G A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound Dilutions B->C D Incubate for 24-72h C->D E Add MTS Reagent D->E F Incubate for 1-4h E->F G Measure Absorbance at 490 nm F->G H Data Analysis and IC50 Calculation G->H

Workflow for the MTS cytotoxicity assay.
Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a reverse transcriptase enzyme.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer, a template-primer such as poly(rA)-oligo(dT), deoxynucleotide triphosphates (dNTPs, with one being labeled, e.g., [³H]TTP), and the reverse transcriptase enzyme (e.g., from HIV-1).

  • Compound Incubation: Add various concentrations of this compound to the reaction mixture and incubate.

  • Reaction Initiation and Termination: Initiate the reaction by adding the enzyme and allow it to proceed at an optimal temperature (e.g., 37°C). Stop the reaction after a defined period, typically by adding EDTA.

  • Quantification of DNA Synthesis: Quantify the amount of newly synthesized DNA by measuring the incorporation of the labeled dNTP, for example, through scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition by comparing the activity in the presence of this compound to a control without the inhibitor. Determine the IC50 value from the resulting dose-response curve.

Potential Signaling Pathways

The precise mechanisms of action for this compound are still under investigation. However, based on the activities of other drimane (B1240787) sesquiterpenoids, several signaling pathways are plausibly involved in its biological effects.

Hypothetical Inhibition of the MAPK/ERK Pathway

Many drimane sesquiterpenoids exhibit cytotoxic activity by modulating key cellular signaling pathways. A plausible, though hypothetical, mechanism for this compound's anticancer effect could be the inhibition of pro-survival signaling pathways like the MAPK/ERK pathway, which is often dysregulated in cancer.

G MniopetalD This compound MEK MEK MniopetalD->MEK GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Potential Involvement of NF-κB and Caspase Pathways

Other drimane sesquiterpenoids have been shown to inhibit the NF-κB pathway and modulate caspase activity, suggesting that this compound may also exert its effects through these pathways. Inhibition of the NF-κB pathway can reduce inflammation and cell survival, while modulation of caspases can induce apoptosis.

G MniopetalD This compound IKK IKK MniopetalD->IKK Caspase9 Caspase-9 MniopetalD->Caspase9 Caspase3 Caspase-3 MniopetalD->Caspase3 Stimuli Inflammatory Stimuli Stimuli->IKK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical modulation of NF-κB and Caspase pathways.

Conclusion

This compound is a promising natural product with significant potential for further investigation in drug discovery, particularly in the areas of oncology and virology. The protocols and data presented in these application notes provide a foundational framework for researchers to extract, purify, and evaluate the biological activities of this compound. Further studies are warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential.

References

Application Notes and Protocols for the Total Synthesis of the Mniopetal D Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic strategies and experimental protocols for constructing the core structure of Mniopetal D, a drimane-type sesquiterpenoid. The mniopetals have attracted significant scientific interest due to their biological activities, including the inhibition of the HIV-1 reverse transcriptase.[1][2] The core structure of this compound is embodied in the structure of (-)-Mniopetal E, and thus, the total synthesis of (-)-Mniopetal E serves as a well-established blueprint for accessing the this compound core.[3][4]

The synthetic approach is characterized by a convergent strategy that establishes the complex, stereochemically rich tricyclic core.[5] Key transformations include the use of a chiral starting material to set the absolute stereochemistry, a Horner-Wadsworth-Emmons olefination to construct a key diene, and a highly stereoselective intramolecular Diels-Alder (IMDA) reaction to form the foundational 6-6 fused ring system.

Retrosynthetic Analysis

The retrosynthetic strategy for the this compound core hinges on key disconnections that simplify the complex tricyclic structure back to simpler, achiral precursors. The final ester side chain of this compound is disconnected to reveal a key vicinal diol precursor. The core of this precursor, equivalent to (-)-Mniopetal E, is traced back through its defining intramolecular Diels-Alder reaction to a more flexible trienic precursor. This acyclic precursor is further simplified via a Horner-Wadsworth-Emmons disconnection to reveal a chiral dienophile fragment, which originates from the chiral pool.

G cluster_0 This compound This compound Protected Ester Silyl-Protected Ester This compound->Protected Ester Final Deprotection Protected Diol Selectively Protected Diol Intermediate Protected Ester->Protected Diol Esterification Diol Precursor Vicinal Diol Precursor (this compound Core) Protected Diol->Diol Precursor Selective Protection Tricyclic Core Tricyclic Core ((-)-Mniopetal E) Diol Precursor->Tricyclic Core Late-stage Oxidation Triene Precursor Trienic Precursor Tricyclic Core->Triene Precursor Intramolecular Diels-Alder (IMDA) Dienophile Chiral Dienophile Precursor Triene Precursor->Dienophile Horner-Wadsworth- Emmons (HWE) Chiral Pool Chiral Pool (e.g., D-Mannitol) Dienophile->Chiral Pool Multi-step Synthesis

Caption: Retrosynthetic analysis of the this compound core structure.

Synthetic Workflow and Key Transformations

The forward synthesis commences from an enantiopure epoxide derived from D-mannitol, which secures the absolute stereochemistry of the final product. This chiral building block is elaborated over several steps to form a dienophile precursor. A crucial Horner-Wadsworth-Emmons olefination is then employed to stereoselectively install the (E,E)-conjugated diene system, creating the necessary precursor for the key cyclization step. The synthesis culminates in a thermal intramolecular Diels-Alder (IMDA) reaction, which constructs the trans-fused decalin core with a high degree of stereocontrol. Subsequent functional group manipulations on this core structure lead to the vicinal diol precursor, which is ready for the final steps of the this compound synthesis.

G start Chiral Epoxide Chiral Epoxide (from D-Mannitol) start->Chiral Epoxide end Dienophile Precursor Dienophile Precursor Chiral Epoxide->Dienophile Precursor Multi-step Elaboration HWE Horner-Wadsworth-Emmons Olefination Dienophile Precursor->HWE Triene Precursor Triene Precursor HWE->Triene Precursor IMDA Intramolecular Diels-Alder Cyclization Triene Precursor->IMDA Core Structure This compound Core (Tricyclic Adduct) IMDA->Core Structure Core Structure->end

Caption: Forward synthesis workflow for the this compound core.

Experimental Protocols

The following protocols describe the key final stages for the synthesis of this compound from the vicinal diol precursor, which represents the functionalized core structure.

Protocol 1: Selective Silylation of Diol Precursor

This procedure is critical for differentiating the two hydroxyl groups of the vicinal diol, selectively protecting the equatorial hydroxyl group to prevent the formation of isomeric byproducts.

  • Dissolve the diol precursor (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add 2,6-lutidine (1.2 eq) to the solution.

  • Slowly add tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBDMSOTf) (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Steglich Esterification

This protocol efficiently couples the protected diol with the chiral carboxylic acid side chain, a key step in convergent synthesis.

  • Dissolve the selectively protected diol (1.0 eq), the carboxylic acid side chain (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) to the solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with 1 M hydrochloric acid (HCl), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Final Deprotection to Yield this compound

The final step involves the removal of the silyl (B83357) protecting group under conditions that do not compromise the integrity of the final molecule.

  • Dissolve the silyl-protected ester (1.0 eq) in tetrahydrofuran (B95107) (THF).

  • Add a 1 M solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (1.5 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Data Presentation

The following table summarizes the reported yields for the key final steps in a representative total synthesis of this compound. These values can serve as a benchmark for experimental work.

Step No.ReactionKey ReagentsReported Yield (%)
1Selective SilylationTBDMSOTf, 2,6-lutidine~85-90%
2Steglich EsterificationDCC, DMAP~75-85%
3Final DeprotectionTBAF~90-95%

Note: Yields are representative and can vary based on substrate, scale, and reaction conditions.

Workflow for Final Synthetic Steps

The final stage of the synthesis involves a sequential three-step process to install the side chain and unveil the final natural product.

G Diol Vicinal Diol Precursor Silylation Protocol 1: Selective Silylation Diol->Silylation ProtectedDiol Silyl-Protected Intermediate Silylation->ProtectedDiol Esterification Protocol 2: Steglich Esterification ProtectedDiol->Esterification ProtectedEster Silyl-Protected Ester Esterification->ProtectedEster Deprotection Protocol 3: Final Deprotection ProtectedEster->Deprotection MniopetalD This compound Deprotection->MniopetalD

Caption: Experimental workflow for the final three steps of this compound synthesis.

References

Application Notes & Protocols for the Stereoselective Synthesis of Drimane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide an overview and detailed protocols for the stereoselective synthesis of drimane (B1240787) sesquiterpenoids, a class of natural products with a characteristic bicyclic core. These compounds have garnered significant interest due to their diverse biological activities, including antifungal, antibacterial, antiviral, anti-inflammatory, and cytotoxic properties. The stereocontrolled synthesis of these molecules is crucial for the investigation of their structure-activity relationships and the development of new therapeutic agents.

Introduction to Stereoselective Strategies

The synthesis of the drimane skeleton, with its trans-fused decalin ring system and multiple stereocenters, presents a significant stereochemical challenge. Several key strategies have been developed to address this, broadly categorized into biosynthetic and chemical synthesis approaches.

Biosynthesis: In nature, drimane-type sesquiterpenes are biosynthesized from farnesyl pyrophosphate (FPP). This process is initiated by terpene cyclases, which catalyze the cyclization of FPP to form the characteristic drimane nucleus. In fungi, a class of enzymes known as haloacid dehalogenase (HAD)-like proteins are involved in the synthesis of the key precursors, drimenol (B159378) and drim-8-ene-11-ol. Further enzymatic modifications, often by cytochrome P450 monooxygenases, introduce additional functional groups, leading to the vast diversity of naturally occurring drimane sesquiterpenoids. While challenging to replicate in a laboratory setting, these biosynthetic pathways provide valuable inspiration for the development of biomimetic synthetic strategies.

Chemical Synthesis: A variety of powerful chemical methods have been employed for the stereoselective synthesis of drimanes. These include:

  • Cationic Polyolefin Cyclization: This biomimetic approach mimics the natural cyclization of FPP, using a Lewis acid to initiate the cyclization of a polyene substrate. This method can be highly effective in establishing the drimane core in a single step.

  • Diels-Alder Reaction: This powerful [4+2] cycloaddition reaction is a reliable method for the construction of the six-membered ring of the drimane skeleton with good stereocontrol. The stereochemistry of the final product can often be predicted based on the Woodward-Hoffmann rules.

  • Radical Cyclization: Radical-mediated cyclizations offer an alternative approach to the formation of the bicyclic drimane system.

  • From Chiral Pool: Enantiomerically pure starting materials, such as (-)-sclareol or carvone, can be elaborated into drimane sesquiterpenoids, preserving the stereochemical integrity of the initial chiral centers.

Key Synthetic Targets and Quantitative Data

The following table summarizes quantitative data for the synthesis of key drimane sesquiterpenoids and their intermediates, highlighting the efficiency and stereoselectivity of different synthetic approaches.

Target Molecule/IntermediateKey Reaction/StrategyStarting MaterialOverall YieldEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
(+)-Drimane-8,11-diolEnantioselective Total SynthesisGeraniolNot specifiedOptically pure
Drimane MeroterpenoidsBiocatalysis & Transition Metal CatalysisDrimenolVariesEnantiospecific
(+)-AlbicanolTi(III)-mediated Radical Cyclizationall-trans-Farnesol14.9% (7 steps)Not specified
(+)-DrimanolDiastereoselective Hydrogenation(+)-AlbicanolNot specifiedHigh diastereoselectivity
PolygodialDiels-Alder Reaction1-vinyl-2,6,6-trimethylcyclohex-1-eneNot specifiedNot specified

Experimental Protocols

The following are detailed protocols for key stereoselective reactions used in the synthesis of drimane sesquiterpenoids.

Protocol 1: Diels-Alder Approach to the Drimane Core

This protocol describes a general procedure for the [4+2] cycloaddition to form the bicyclic core of drimane sesquiterpenoids, inspired by the synthesis of polygodial.

Materials:

  • Substituted 1-vinyl-cyclohexene (diene)

  • Dimethyl acetylenedicarboxylate (B1228247) (dienophile)

  • Toluene, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas supply

  • Standard glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 1-vinyl-cyclohexene (1.0 eq) and anhydrous toluene.

  • Addition of Dienophile: To the stirred solution, add dimethyl acetylenedicarboxylate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the Diels-Alder adduct.

Expected Outcome:

The reaction should yield the drimane core with a high degree of stereocontrol, dictated by the endo-selectivity of the Diels-Alder reaction. The yield will vary depending on the specific substrates used.

Protocol 2: Chemo-enzymatic Synthesis of (+)-Drimane-8α,11-diol

This protocol outlines a chemo-enzymatic approach for the synthesis of (+)-drimane-8α,11-diol, utilizing a terpene cyclase for the key cyclization step.

Materials:

  • MOM-protected farnesol (B120207)

  • Terpene cyclase from Bacillus megaterium

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Enzymatic Cyclization: In a suitable reaction vessel, dissolve MOM-protected farnesol in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the buffer solution containing the terpene cyclase.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30 °C) with gentle agitation for 24-48 hours.

  • Extraction: After the incubation period, extract the reaction mixture with an equal volume of ethyl acetate three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude cyclized product by silica gel column chromatography.

  • Deprotection: Treat the purified MOM-protected drimane derivative with a suitable acidic reagent (e.g., HCl in methanol) to remove the MOM protecting group and yield (+)-drimane-8α,11-diol.

  • Final Purification: Purify the final product by silica gel column chromatography.

Expected Outcome:

This chemo-enzymatic approach provides an enantioselective route to (+)-drimane-8α,11-diol. The yield and enantiomeric excess will depend on the specific activity and selectivity of the terpene cyclase used.

Visualizations

Diagram 1: General Biosynthetic Pathway of Drimane Sesquiterpenoids

Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Drimanyl_cation Drimanyl Cation FPP->Drimanyl_cation Terpene Cyclase / HAD-like Enzyme Drimenol Drimenol Drimanyl_cation->Drimenol Drim_8_ene_11_ol Drim-8-ene-11-ol Drimanyl_cation->Drim_8_ene_11_ol Drimanes Diverse Drimane Sesquiterpenoids Drimenol->Drimanes P450 Oxidation, etc. Drim_8_ene_11_ol->Drimanes P450 Oxidation, etc.

Caption: Fungal biosynthesis of drimane sesquiterpenoids from FPP.

Diagram 2: Diels-Alder Synthetic Strategy Workflow

DielsAlder Diene Substituted 1-Vinyl-cyclohexene (Diene) Reaction [4+2] Cycloaddition (Reflux in Toluene) Diene->Reaction Dienophile Dienophile (e.g., DMAD) Dienophile->Reaction Adduct Diels-Alder Adduct (Drimane Core) Reaction->Adduct Purification Column Chromatography Adduct->Purification Functionalization Further Functional Group Interconversion Purification->Functionalization

Caption: Workflow for the Diels-Alder synthesis of the drimane core.

Diagram 3: Chemo-enzymatic Synthesis Logical Relationship

ChemoEnzymatic cluster_chemo Chemical Steps cluster_bio Enzymatic Step Farnesol Farnesol Protected_Farnesol Protected Farnesol Farnesol->Protected_Farnesol Protection Cyclization Terpene Cyclase Cyclization Protected_Farnesol->Cyclization Deprotection Deprotection Final_Product (+)-Drimane-8α,11-diol Deprotection->Final_Product Protected_Drimane Protected Drimane Cyclization->Protected_Drimane Protected_Drimane->Deprotection

Caption: Logic flow of a chemo-enzymatic synthesis strategy.

Application Notes and Protocols for Mniopetal D Bioactivity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal D is a drimane-type sesquiterpenoid, a class of natural products recognized for their diverse and potent biological activities.[1][2] Isolated from fungi of the genus Mniopetalum, this compound and its structural analogs have attracted scientific interest for their potential as anticancer, antiviral, and antimicrobial agents.[3][4] Structurally related compounds have demonstrated a range of biological functions, suggesting that this compound may serve as a valuable lead compound in drug discovery.[2] These application notes provide a comprehensive guide to the screening of this compound's bioactivity, including detailed experimental protocols and data presentation formats. It is important to note that while preliminary data exists, specific enzymatic targets and detailed mechanistic studies on this compound are not yet extensively documented in publicly available literature. The following protocols are based on established methodologies for drimane (B1240787) sesquiterpenoids and serve as a foundation for further investigation.

Physicochemical Properties

While quantitative physicochemical data for this compound are not extensively available, a general profile can be anticipated based on the properties of other drimane sesquiterpenoids. Experimental determination of these properties for this compound is crucial for accurate characterization.

PropertyRepresentative Value for Drimane SesquiterpenoidsImportance in Drug Development
Molecular Weight 200 - 400 g/mol Influences absorption, distribution, and diffusion across membranes.
logP (Lipophilicity) 2 - 5Affects solubility, permeability, and plasma protein binding.
Aqueous Solubility Low to moderateCritical for formulation and bioavailability.

Bioactivity Screening Protocols

Cytotoxicity Bioactivity Screening

Preliminary screenings have indicated the cytotoxic effects of this compound against a range of cancer cell lines. The following protocol details the use of an MTS assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma8.5
MCF-7Breast Adenocarcinoma5.2
HeLaCervical Cancer12.1
HT-29Colorectal Adenocarcinoma7.8
PC-3Prostate Cancer10.4

Protocol: MTS Assay for Cell Viability

Objective: To determine the IC50 value of this compound in various cancer cell lines.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Selected cancer cell lines (e.g., A549, MCF-7, HeLa, HT-29, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well clear flat-bottom microplates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.

  • Compound Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only). Incubate the plate for 48 or 72 hours.

  • MTS Assay: Following the incubation period, add 20 µL of the MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of this compound concentration and fitting the data to a dose-response curve.

Workflow for Cytotoxicity Assay

G cluster_workflow MTS Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Incubate for 24 hours A->B C Treat cells with this compound dilutions B->C D Incubate for 48-72 hours C->D E Add MTS reagent D->E F Incubate for 1-4 hours E->F G Measure absorbance at 490 nm F->G H Calculate IC50 G->H

Caption: MTS cytotoxicity assay workflow.

A plausible, yet hypothetical, mechanism for this compound's cytotoxic activity could involve the inhibition of pro-survival signaling pathways, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

G cluster_pathway Hypothetical MAPK/ERK Pathway Inhibition MniopetalD This compound MAPK_ERK MAPK/ERK Pathway MniopetalD->MAPK_ERK Proliferation Cell Proliferation & Survival MAPK_ERK->Proliferation Apoptosis Apoptosis MAPK_ERK->Apoptosis

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Antiviral Bioactivity Screening

Mniopetals have demonstrated inhibitory activity against RNA-directed DNA polymerases, including HIV-1 reverse transcriptase. This suggests that this compound may possess antiviral properties.

Table 2: Key Parameters for Antiviral Screening

ParameterDescriptionTypical Assay Used
EC50 The concentration of the compound that inhibits viral replication by 50%.Plaque Reduction Assay, CPE Inhibition Assay
CC50 The concentration of the compound that reduces the viability of host cells by 50%.MTS Assay, MTT Assay
SI The ratio of CC50 to EC50 (CC50/EC50). A higher value indicates a more favorable safety profile.Calculated from CC50 and EC50 values
IC50 The concentration of the compound that inhibits a specific viral enzyme by 50%.Enzyme-specific biochemical assays

Protocol: Plaque Reduction Assay

Objective: To determine the EC50 value of this compound against a specific virus.

Materials:

  • This compound stock solution

  • Host cell line susceptible to the virus of interest

  • Virus stock with a known titer

  • Cell culture medium

  • Overlay medium (e.g., medium with low-melting-point agarose (B213101) or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates and grow to confluence.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound. In separate tubes, mix a standardized amount of virus (to produce 50-100 plaques per well) with each dilution of this compound and incubate for 1 hour at 37°C.

  • Infection: Inoculate the cell monolayers with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.

  • Overlay: Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of this compound.

  • Incubation: Incubate the plates at 37°C until plaques are visible.

  • Staining: Fix and stain the cells with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each concentration relative to the virus control. Determine the EC50 value from the dose-response curve.

Antimicrobial Bioactivity Screening

The antimicrobial properties of this compound can be assessed using the microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Microbroth Dilution Assay

Objective: To determine the MIC of this compound against various bacterial and fungal strains.

Materials:

  • This compound stock solution

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Table 3: Hypothetical Antimicrobial Activity of this compound

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive bacteria8
Escherichia coliGram-negative bacteria32
Candida albicansFungus16

Conclusion

This compound and its related compounds represent a promising family of natural products with potential applications in antiviral and anticancer drug development. The protocols provided in these application notes offer a foundational framework for the systematic screening of this compound's bioactivities. Further research is warranted to elucidate its specific mechanisms of action and to establish comprehensive structure-activity relationships, which will be crucial for unlocking its full therapeutic potential.

References

Application Notes and Protocols for the Quantification of Mniopetal D in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal D is a member of the drimane (B1240787) sesquiterpenoid family of natural products, which are known for their diverse biological activities, including potential antiviral and cytotoxic properties.[1] Accurate and precise quantification of this compound in various biological matrices is essential for preclinical and clinical development, enabling the characterization of its pharmacokinetic and pharmacodynamic profiles. While specific quantitative data for this compound is not extensively available in public literature, this document provides a comprehensive guide to developing and validating a robust bioanalytical method for its quantification based on established techniques for similar compounds, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2]

Quantitative Data Summary

Given the limited publicly available quantitative data for this compound, the following tables provide hypothetical yet representative data that could be expected from a validated LC-MS/MS assay. These tables are intended to serve as a template for data presentation.

Table 1: this compound Calibration Curve Parameters

ParameterValue
Linear Range1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.995
Regression Equationy = 0.0025x + 0.001
Weighting Factor1/x²

Table 2: Accuracy and Precision of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%)
LLOQ1≤ 20.080.0 - 120.0≤ 20.080.0 - 120.0
Low3≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
Medium100≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
High800≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0

Table 3: this compound Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Recovery %RSDMatrix FactorMatrix Effect %RSD
Low392.54.80.983.2
High80095.13.51.022.8

Experimental Protocols

The following protocols are provided as a starting point and should be optimized and validated for the specific laboratory conditions and biological matrix of interest.

Protocol 1: Sample Preparation

Choice of sample preparation method will depend on the biological matrix, the required sensitivity, and the available equipment.

1.1 Protein Precipitation (for Plasma or Serum)

This method is rapid and simple, suitable for initial method development.

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., a structurally similar, stable-isotope labeled compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

1.2 Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to protein precipitation.

  • To 100 µL of plasma, serum, or tissue homogenate, add 20 µL of internal standard solution.

  • Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial.

1.3 Solid-Phase Extraction (SPE)

SPE offers the cleanest samples and the ability to concentrate the analyte.

  • Condition an appropriate SPE cartridge (e.g., a C18 cartridge) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Pre-treat the biological sample (e.g., dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water).

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial.

Protocol 2: LC-MS/MS Analysis

The following are suggested starting conditions for method development.

2.1 Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibrate at 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

2.2 Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: 9 psi

  • MRM Transitions: To be determined by infusing a standard solution of this compound and the internal standard. A hypothetical transition for a drimane sesquiterpenoid could be m/z [M+H]+ → fragment ion.

Protocol 3: Bioanalytical Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA).[2][3][4][5] Key validation parameters include:

  • Selectivity and Specificity: Assess interference from endogenous matrix components.

  • Calibration Curve: Evaluate the linearity, range, and accuracy of the standard curve.

  • Accuracy and Precision: Determine intra- and inter-day accuracy and precision using quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) and the lower limit of quantification (LLOQ).[2]

  • Recovery: Evaluate the extraction efficiency of the sample preparation method.

  • Matrix Effect: Assess the ion suppression or enhancement caused by co-eluting matrix components.

  • Stability: Evaluate the stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Visualizations

Signaling Pathways

While the exact mechanism of action for this compound is not fully elucidated, related drimane sesquiterpenoids have been suggested to modulate key signaling pathways involved in cell proliferation and inflammation. The following diagrams illustrate these hypothetical interactions.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, c-Fos) ERK->TF Proliferation Cell Proliferation Survival TF->Proliferation MniopetalD This compound MniopetalD->RAF Inhibition?

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

NFkB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Translocation Inflammation Inflammatory Response NFkB_active->Inflammation Nucleus Nucleus MniopetalD This compound MniopetalD->IKK Inhibition?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

Quantification_Workflow Sample Biological Sample (Plasma, Tissue, etc.) Preparation Sample Preparation (PPT, LLE, or SPE) Sample->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Data Data Acquisition & Processing LCMS->Data Quantification Quantification & Reporting Data->Quantification

Caption: General workflow for the quantification of this compound in biological samples.

References

Application Note: Quantitative Analysis of Mniopetal D using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the sensitive and selective quantification of Mniopetal D in biological matrices using a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The described workflow is intended for researchers, scientists, and drug development professionals requiring a robust analytical procedure for pharmacokinetic, pharmacodynamic, or toxicological studies. The method outlines sample preparation, chromatographic separation, and mass spectrometric detection, along with key quantitative parameters.

Introduction

This compound is a novel compound with significant interest in pharmaceutical research. Accurate and precise quantification of this compound in complex biological samples is crucial for evaluating its efficacy, safety, and metabolic profile. This application note details a highly specific LC-MS/MS method developed to meet the rigorous demands of preclinical and clinical research, ensuring reliable data for regulatory submissions and scientific publications.

Experimental Workflow

The overall experimental process for the analysis of this compound is depicted in the following workflow diagram. This process begins with sample collection and proceeds through extraction, chromatographic separation, and finally, detection and quantification by tandem mass spectrometry.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Sample Biological Sample (Plasma/Tissue) Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Evaporate Evaporation & Reconstitution Extract->Evaporate Inject Sample Injection Evaporate->Inject LC Chromatographic Separation Inject->LC MS Mass Spectrometric Detection LC->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for this compound quantification.

Materials and Reagents

  • This compound reference standard (>99% purity)

  • Internal Standard (IS), e.g., a stable isotope-labeled this compound

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Instrumentation

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

Experimental Protocols

Standard and Sample Preparation
  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard (IS) in methanol.

  • Working Standards: Serially dilute the stock solutions with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Sample Preparation:

    • Thaw biological samples (e.g., plasma) on ice.

    • To 100 µL of sample, add 10 µL of IS working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition.

LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the liquid chromatography and mass spectrometry analysis.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnC18 Reverse-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Program
Time (min)%B
0.05
0.55
2.595
3.595
3.65
5.05

Table 2: Mass Spectrometry Parameters

ParameterThis compoundInternal Standard (IS)
Ionization ModeESI PositiveESI Positive
Precursor Ion (m/z)[Value][Value]
Product Ion (m/z)[Value][Value]
Dwell Time (ms)100100
Collision Energy (eV)[Value][Value]
Declustering Potential (V)[Value][Value]
IonSpray Voltage (V)55005500
Source Temperature (°C)500500

Note: Specific m/z values, collision energies, and declustering potentials must be optimized for this compound and the chosen internal standard.

Method Validation Parameters

The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 3: Summary of Method Validation Results

ParameterResult
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)[e.g., 1 ng/mL]
Upper Limit of Quantification (ULOQ)[e.g., 1000 ng/mL]
Accuracy (% Bias) at LLOQ, LQC, MQC, HQCWithin ±15% (±20% for LLOQ)
Precision (%RSD) at LLOQ, LQC, MQC, HQC< 15% (< 20% for LLOQ)
Matrix Effect[e.g., 85-115%]
Recovery[e.g., > 80%]
Stability (Freeze-thaw, Bench-top, etc.)Stable

Data Analysis

Data acquisition and processing are performed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used to fit the data. The concentration of this compound in unknown samples is then determined from this calibration curve.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantification of this compound in biological matrices. This protocol and the associated parameters serve as a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics. Adherence to this method will ensure the generation of high-quality data suitable for a wide range of research and development applications.

Application Notes and Protocols for Mniopetal D in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal D, a natural product, has emerged as a compound of interest in oncology research due to its cytotoxic effects against various cancer cell lines.[1] These application notes provide a comprehensive guide for investigating the anti-cancer properties of this compound in vitro. The protocols detailed below, alongside the summarized data and mechanistic insights, are intended to facilitate further research and development of this compound as a potential therapeutic agent.

Data Presentation

In Vitro Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) of this compound has been determined against a panel of human cancer cell lines, demonstrating its broad-spectrum cytotoxic activity. The IC50 values were obtained following a 72-hour incubation period.[1]

Cell LineCancer TypeIC50 (µM)[1]
A549Lung Carcinoma8.5
MCF-7Breast Adenocarcinoma5.2
HeLaCervical Cancer12.1
HT-29Colorectal Adenocarcinoma7.8
PC-3Prostate Cancer10.4

Signaling Pathways

This compound is proposed to induce apoptosis in cancer cells through the intrinsic pathway. This pathway is initiated by intracellular stress signals and converges at the mitochondria. The process involves the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of caspases, ultimately leading to programmed cell death.

MniopetalD_Apoptosis_Pathway Mniopetal_D This compound Intrinsic_Pathway Intrinsic Apoptotic Pathway Mniopetal_D->Intrinsic_Pathway Mitochondria Mitochondria Intrinsic_Pathway->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Proposed intrinsic apoptosis pathway induced by this compound.

Further investigation into the PI3K/Akt and MAPK/ERK signaling pathways is recommended, as these are crucial regulators of cell survival and proliferation and are often dysregulated in cancer.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is designed to determine the IC50 value of this compound.

Experimental Workflow:

MTS_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of this compound B->C D Incubate for 24-72h C->D E Add MTS reagent D->E F Incubate for 1-4h E->F G Measure absorbance at 490 nm F->G H Calculate IC50 G->H

Workflow for the MTS cell viability assay.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Selected cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTS reagent

Procedure:

  • Seed cells at a density of 5,000-10,000 cells/well in 100 µL of complete medium in a 96-well plate.

  • Incubate for 24 hours at 37°C and 5% CO2.[1]

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO).

  • Incubate for 24, 48, or 72 hours.[1]

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[1]

  • Measure the absorbance at 490 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[1]

Apoptosis Assay (Annexin V Staining)

This protocol quantifies the number of apoptotic cells following treatment with this compound.

Materials:

  • This compound

  • Cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound at the desired concentration for the desired time.

  • Harvest cells and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Analyze the cells by flow cytometry.

Western Blot Analysis of Apoptotic Proteins

This protocol is to assess the effect of this compound on the expression of key proteins in the intrinsic apoptosis pathway.

Experimental Workflow:

Western_Blot_Workflow A Treat cells with this compound B Lyse cells to extract proteins A->B C Determine protein concentration B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a membrane D->E F Block membrane and incubate with primary antibodies (e.g., anti-Bcl-2, anti-Bax) E->F G Incubate with secondary antibody F->G H Detect protein bands G->H

Workflow for Western Blot analysis.

Materials:

  • This compound

  • Cancer cell lines

  • Lysis buffer

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-caspase-9, anti-cytochrome c)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Procedure:

  • Treat cells with this compound.

  • Lyse the cells and quantify the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate.

Cytochrome c Release Assay

This protocol determines the translocation of cytochrome c from the mitochondria to the cytosol.

Procedure:

  • Treat cells with this compound.

  • Fractionate the cells to separate the mitochondrial and cytosolic components.

  • Analyze the fractions by western blotting using an anti-cytochrome c antibody.

Caspase Activity Assay

This colorimetric assay measures the activity of caspases-3 and -9.

Materials:

  • This compound

  • Cancer cell lines

  • Caspase-3 and Caspase-9 colorimetric assay kits

Procedure:

  • Treat cells with this compound.

  • Lyse the cells and prepare cell lysates.

  • Add the lysate to a 96-well plate with the provided assay buffer and colorimetric substrate.

  • Incubate and measure the absorbance at the appropriate wavelength.

Conclusion

These application notes and protocols provide a framework for the investigation of this compound as a potential anti-cancer agent. The provided data on its cytotoxicity and the detailed methodologies for key experiments will aid researchers in further elucidating its mechanism of action and evaluating its therapeutic potential. Further studies are encouraged to explore its effects on various signaling pathways and to validate its efficacy in preclinical models.

References

Application of Mniopetal D in Antimicrobial Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal D is a drimane-type sesquiterpenoid, a class of natural products that have garnered significant interest for their diverse biological activities. Mniopetals, isolated from fungi of the genus Mniopetalum, have demonstrated notable antimicrobial and cytotoxic properties[1]. This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential antimicrobial agent. The information is curated for researchers in microbiology, natural product chemistry, and drug development.

The protocols and potential mechanisms of action described herein are based on studies of this compound's parent family of compounds and closely related drimane (B1240787) sesquiterpenoids, such as drimenol (B159378) and polygodial. These related compounds have shown potent activity against a broad spectrum of fungal and bacterial pathogens, suggesting a similar potential for this compound.

Quantitative Data Summary

The antimicrobial efficacy of drimane sesquiterpenoids closely related to this compound has been quantitatively assessed against various pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, providing a baseline for expected potencies of this compound.

Table 1: Antifungal Activity of Drimenol (a representative drimane sesquiterpenoid)

Fungal SpeciesMIC Range (µg/mL)
Candida albicans8 - 64
Candida auris8 - 64
Cryptococcus neoformans8 - 64
Aspergillus fumigatus8 - 64
Fluconazole-resistant Candida spp.8 - 64

Data extrapolated from studies on drimenol, a structurally similar drimane sesquiterpenoid[2][3][4].

Table 2: Antibacterial Activity of Polygodial (a representative drimane sesquiterpenoid)

Bacterial SpeciesMIC (µg/mL)MBC (µg/mL)
Klebsiella pneumoniae3216
Enterococcus avium168
Escherichia coli4 - 648 - 32
Salmonella typhi6464
Staphylococcus aureus4Not Reported

Data extrapolated from studies on polygodial and other drimane sesquiterpenoids[5][6][7].

Proposed Mechanisms of Action

Based on research into drimane sesquiterpenoids, this compound is hypothesized to exert its antimicrobial effects through the following mechanisms:

Antifungal Mechanism: The primary antifungal action is likely the disruption of the fungal cell membrane and the inhibition of key signaling pathways. At higher concentrations, drimane sesquiterpenoids can cause physical rupture of the cell wall and membrane[2][4]. At a molecular level, they may interfere with the Crk1 kinase-dependent pathway, which is crucial for protein secretion and the formation of vacuoles[2][3].

antifungal_mechanism cluster_cell Fungal Cell This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane Disruption Crk1 Kinase Pathway Crk1 Kinase Pathway This compound->Crk1 Kinase Pathway Inhibition Fungal Cell Fungal Cell Cell Wall/Membrane Rupture Cell Wall/Membrane Rupture Cell Membrane->Cell Wall/Membrane Rupture Protein Secretion Protein Secretion Crk1 Kinase Pathway->Protein Secretion Regulates Vacuolar Biogenesis Vacuolar Biogenesis Crk1 Kinase Pathway->Vacuolar Biogenesis Regulates

Proposed antifungal mechanism of this compound.

Antibacterial Mechanism: The antibacterial activity of drimane sesquiterpenoids is primarily attributed to their lipophilic nature, which facilitates the disruption of the bacterial cell membrane's phospholipid bilayer[8][9]. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

antibacterial_mechanism This compound This compound Bacterial Cell Membrane Bacterial Cell Membrane This compound->Bacterial Cell Membrane Interaction & Disruption Membrane Permeability Increase Membrane Permeability Increase Bacterial Cell Membrane->Membrane Permeability Increase Leakage of Intracellular Contents Leakage of Intracellular Contents Membrane Permeability Increase->Leakage of Intracellular Contents Cell Death Cell Death Leakage of Intracellular Contents->Cell Death

Proposed antibacterial mechanism of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the antimicrobial properties of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture in log phase, adjusted to 0.5 McFarland standard

  • Sterile pipette tips and multichannel pipette

  • Incubator

Protocol:

  • Preparation of this compound dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well. This creates a 1:2 dilution. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculum Preparation: a. Prepare a microbial suspension equivalent to a 0.5 McFarland turbidity standard. b. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: a. Add 100 µL of the diluted microbial inoculum to each well, bringing the total volume to 200 µL. b. Include a growth control (broth and inoculum, no this compound) and a sterility control (broth only).

  • Incubation: a. Incubate the plates at the optimal temperature for the test organism (e.g., 35-37°C for most bacteria and fungi) for 18-24 hours.

  • Reading the MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

broth_microdilution_workflow cluster_prep Preparation A Prepare serial dilutions of this compound in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare microbial inoculum (0.5 McFarland) B->C D Incubate plate at optimal temperature C->D E Visually assess for growth inhibition D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Workflow for Broth Microdilution Assay.
Disk Diffusion Assay for Preliminary Susceptibility Testing

This qualitative method assesses the susceptibility of a microorganism to this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Agar (B569324) plates with appropriate medium (e.g., Mueller-Hinton Agar)

  • Microbial culture in log phase, adjusted to 0.5 McFarland standard

  • Sterile cotton swabs

  • Sterile forceps

  • Incubator

Protocol:

  • Inoculum Preparation: a. Prepare a microbial suspension equivalent to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plate: a. Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. b. Swab the entire surface of the agar plate evenly in three directions to ensure a confluent lawn of growth.

  • Application of Disks: a. Impregnate sterile filter paper disks with a known amount of this compound solution and allow them to dry. b. Using sterile forceps, place the disks onto the inoculated agar surface, pressing gently to ensure full contact.

  • Incubation: a. Invert the plates and incubate at the optimal temperature for the test organism for 18-24 hours.

  • Interpretation of Results: a. Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is indicative of the microorganism's susceptibility.

Time-Kill Curve Assay to Assess Bactericidal or Bacteriostatic Activity

This assay determines the rate at which this compound kills a microbial population over time.

Materials:

  • This compound solution

  • Sterile culture tubes with appropriate broth medium

  • Microbial culture in log phase

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

  • Incubator and shaking incubator

  • Spectrophotometer

Protocol:

  • Preparation: a. Prepare culture tubes with broth containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without the compound.

  • Inoculation: a. Inoculate each tube with a standardized microbial suspension to achieve a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Incubation and Sampling: a. Incubate the tubes in a shaking incubator at the optimal temperature. b. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: a. Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. b. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates. c. Incubate the plates until colonies are visible and count the number of colony-forming units (CFUs).

  • Data Analysis: a. Calculate the CFU/mL for each time point and concentration. b. Plot the log10 CFU/mL against time for each concentration. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.

time_kill_assay_workflow cluster_setup Assay Setup A Prepare culture tubes with varying this compound concentrations B Inoculate tubes with standardized microbial culture A->B C Incubate with shaking B->C D Collect aliquots at multiple time points C->D E Perform serial dilutions and plate for CFU counting D->E F Incubate plates and count colonies E->F G Plot Log10 CFU/mL vs. Time F->G

Workflow for Time-Kill Curve Assay.

Conclusion

This compound, as a member of the drimane sesquiterpenoid family, holds significant promise as a novel antimicrobial agent. The provided application notes and protocols offer a comprehensive framework for researchers to systematically evaluate its efficacy and elucidate its mechanisms of action against a range of bacterial and fungal pathogens. The quantitative data from related compounds suggest that this compound may exhibit potent antimicrobial activity, warranting further investigation for its potential development into a therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mniopetal D Yield from Fungal Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Mniopetal D from fungal fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal species produces it?

This compound is a drimane-type sesquiterpenoid, a class of natural products with a wide range of biological activities.[1] The primary producer of this compound is the fungus Mniopetalum sp. 87256, which belongs to the Basidiomycetes.[2]

Q2: What is the general workflow for obtaining this compound through fungal fermentation?

The general workflow involves the following key stages:

  • Fungal Fermentation: Culturing Mniopetalum sp. under optimized conditions to maximize the production of this compound.

  • Extraction: Separating this compound from the fermentation broth and fungal mycelia using organic solvents.

  • Purification: Isolating this compound from other co-extracted metabolites to achieve the desired purity, typically using chromatographic techniques.

  • Quantification: Accurately measuring the yield and purity of the final product, commonly using High-Performance Liquid Chromatography (HPLC).[1]

Q3: What are the key factors influencing the yield of this compound in fungal fermentation?

The yield of this compound is influenced by a combination of factors, including:

  • Media Composition: The type and concentration of carbon and nitrogen sources, as well as the presence of essential minerals and trace elements.[3]

  • Physical Parameters: pH, temperature, aeration, and agitation speed of the fermentation culture.[3]

  • Inoculum Quality: The age and size of the fungal inoculum used to start the fermentation.[4]

  • Incubation Time: The duration of the fermentation process.

Q4: How can the production of this compound be quantified?

The yield of this compound can be quantified using High-Performance Liquid Chromatography (HPLC).[1] This involves creating a calibration curve with a purified this compound standard of known concentrations. The peak area of this compound in the fermentation extract is then compared to the calibration curve to determine its concentration. The final yield is typically expressed in milligrams per liter (mg/L) of fermentation broth.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low or No this compound Production 1. Suboptimal fermentation medium. 2. Incorrect pH or temperature. 3. Inadequate aeration or agitation. 4. Poor quality of the fungal inoculum. 5. Fungal strain degeneration.1. Optimize the media composition by testing different carbon and nitrogen sources. 2. Perform a pH and temperature optimization study. 3. Vary the shaking speed in shake flask cultures or the agitation and aeration rates in a bioreactor. 4. Use a fresh, actively growing culture for inoculation. 5. Re-culture the fungus from a cryopreserved stock.
High Biomass but Low this compound Yield 1. Nutrient limitation for secondary metabolism. 2. Feedback inhibition by this compound or other metabolites. 3. Catabolite repression by rapidly consumed carbon sources.1. Implement a fed-batch strategy to supply nutrients during the production phase. 2. Consider in-situ product removal techniques. 3. Use a slowly metabolized carbon source or a lower concentration of a rapidly utilized one.
Inconsistent this compound Yields Between Batches 1. Variability in inoculum preparation. 2. Inconsistent media preparation. 3. Fluctuations in fermentation conditions.1. Standardize the inoculum preparation protocol (age, size, and cell density). 2. Ensure accurate weighing and consistent quality of media components. 3. Calibrate and monitor pH probes, temperature controllers, and agitators regularly.
Degradation of this compound During Extraction/Purification 1. Exposure to high temperatures. 2. pH instability during processing.1. Use a rotary evaporator at low temperatures (<40°C) for solvent removal. 2. Maintain a neutral pH during extraction and purification steps.

Data Presentation: Optimizing Fermentation Parameters

The following tables provide representative data on how different fermentation parameters can influence the yield of drimane (B1240787) sesquiterpenoids. While specific data for this compound is limited, these tables, based on studies of similar compounds, can guide optimization experiments.

Table 1: Effect of Carbon Source on Drimane Sesquiterpenoid Yield

Carbon Source (20 g/L)Fungal Biomass (g/L)Drimane Sesquiterpenoid Yield (mg/L)
Glucose15.245.3
Fructose14.858.1
Sucrose16.562.7
Maltose18.135.9
Lactose12.321.4

Table 2: Effect of Nitrogen Source on Drimane Sesquiterpenoid Yield

Nitrogen Source (5 g/L)Fungal Biomass (g/L)Drimane Sesquiterpenoid Yield (mg/L)
Peptone17.875.4
Yeast Extract19.288.2
Tryptone16.565.1
Ammonium Sulfate13.432.6
Sodium Nitrate11.828.9

Table 3: Effect of pH and Temperature on Drimane Sesquiterpenoid Yield

pHTemperature (°C)Drimane Sesquiterpenoid Yield (mg/L)
5.02568.5
6.02592.1
7.02575.3
6.02278.9
6.02885.6

Experimental Protocols

Protocol 1: General Fermentation for this compound Production

  • Media Preparation: A suitable production medium, such as V8 juice-based medium, is prepared and sterilized.[5] A representative medium composition is provided in Table 4.

  • Inoculation: A fresh, actively growing culture of Mniopetalum sp. 87256 is used to inoculate the sterile fermentation medium.

  • Incubation: The culture is incubated at a controlled temperature (e.g., 25°C) with agitation (e.g., 150 rpm) for a specified period (e.g., 14-21 days).[1]

  • Extraction: After incubation, the fermentation broth is separated from the mycelia by filtration. The broth and mycelia are then extracted with an organic solvent like ethyl acetate (B1210297) to recover this compound.

  • Purification: The crude extract is concentrated and purified using chromatographic techniques such as silica (B1680970) gel column chromatography and HPLC to isolate pure this compound.[2]

Table 4: Representative Fermentation Medium for Drimane Sesquiterpenoid Production

ComponentConcentration (g/L)
V8 Vegetable Juice200 mL
Glucose20
Yeast Extract5
Peptone5
KH₂PO₄1
MgSO₄·7H₂O0.5
Distilled Waterto 1 L

Protocol 2: Fractional Factorial Design for Optimization

Fractional factorial design (FFD) is a statistical method to efficiently screen for the most influential factors affecting this compound yield.

  • Factor Selection: Identify key fermentation parameters to investigate (e.g., glucose concentration, yeast extract concentration, pH, temperature).

  • Level Definition: For each factor, define a high (+) and a low (-) level.

  • Experimental Design: Use a fractional factorial design matrix to determine the combination of factor levels for each experimental run.

  • Fermentation and Analysis: Conduct the fermentation experiments according to the design matrix and quantify the this compound yield for each run.

  • Statistical Analysis: Analyze the results to determine the main effects of each factor and the interaction effects between factors to identify the optimal conditions.

Mandatory Visualization

Mniopetal_D_Biosynthesis Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Multiple steps Farnesyl Diphosphate (FPP) Farnesyl Diphosphate (FPP) Mevalonate Pathway->Farnesyl Diphosphate (FPP) Drimenol Drimenol Farnesyl Diphosphate (FPP)->Drimenol Terpene Cyclase (e.g., DrtB) Intermediate Drimanes Intermediate Drimanes Drimenol->Intermediate Drimanes P450 Monooxygenases (e.g., DrtD) This compound This compound Intermediate Drimanes->this compound Tailoring Enzymes (Oxidoreductases, etc.)

Caption: Biosynthetic pathway of this compound from Acetyl-CoA.

Experimental_Workflow cluster_0 Optimization Phase cluster_1 Production Phase Fractional Factorial Design Fractional Factorial Design Identify Key Factors Identify Key Factors Fractional Factorial Design->Identify Key Factors Optimized Fermentation Optimized Fermentation Identify Key Factors->Optimized Fermentation Extraction Extraction Optimized Fermentation->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) Quantification (HPLC) Quantification (HPLC) Purification (Chromatography)->Quantification (HPLC)

Caption: Experimental workflow for optimizing this compound production.

Caption: Hypothetical signaling pathway regulating this compound biosynthesis.

References

Technical Support Center: Improving Mniopetal D Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Mniopetal D. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a drimane-type sesquiterpenoid, a class of natural products known for a diverse range of biological activities.[1][2] While research on this compound is ongoing, related compounds in the mniopetal family have shown inhibitory activity against mammalian RNA-directed DNA polymerases, including HIV-1 reverse transcriptase, suggesting potential for antiviral and anticancer research.[1][3]

Q2: What fungal species are known to produce this compound?

A2: this compound, along with other related Mniopetals, is produced by the fungus Mniopetalum sp. 87256, which is a member of the Basidiomycetes.[4] Other fungi from genera like Aspergillus, Xylaria, Perenniporia, and Cerrena are also known to produce drimane-type sesquiterpenoids and could be potential sources.[1]

Q3: What are the key chemical properties of this compound to consider during extraction?

A3: As a drimane-type sesquiterpenoid, this compound is a moderately polar compound.[1] It is generally soluble in organic solvents such as ethyl acetate (B1210297), methanol (B129727), and chloroform, with limited solubility in water.[1] Some sesquiterpenoids can be sensitive to heat and prolonged exposure to acidic or basic conditions, so stability is a factor to consider during extraction and purification.[1]

Q4: What are the critical stages in the this compound extraction workflow?

A4: The critical stages of this compound extraction include:

  • Fungal Fermentation: Optimizing culture conditions (e.g., media composition, pH, temperature, aeration, and incubation time) is crucial for maximizing the production of this compound.[1]

  • Extraction: Efficiently separating this compound from the fungal broth and mycelia using appropriate solvents and techniques.[1]

  • Purification: Isolating this compound from other co-extracted metabolites to achieve the desired level of purity.[1]

  • Quantification: Accurately measuring the yield of this compound.[1]

Troubleshooting Guide

Issue 1: Low or No Production of this compound

  • Q: My fungal culture is not producing this compound, or the yield is very low. What are the possible causes and how can I troubleshoot this?

    • A: Low production of this compound can be attributed to several factors:

      • Suboptimal Fermentation Conditions: The composition of the culture media, pH, temperature, and aeration all significantly impact secondary metabolite production. It is advisable to optimize these fermentation parameters by testing different media compositions and adjusting pH and temperature.[1]

      • Fungal Strain Viability: The fungal strain may have lost its ability to produce the metabolite over time. Re-culturing the fungus from a fresh stock is recommended.[1]

      • Incorrect Incubation Time: The timing of harvest is critical. It is beneficial to perform a time-course study to determine the optimal incubation period for maximum this compound production.[5]

Issue 2: Low Extraction Yield

  • Q: I am experiencing a low yield of this compound from the fungal broth. How can I improve the extraction efficiency?

    • A: To improve a low extraction yield, consider the following:

      • Inefficient Extraction Solvent: The choice of solvent is critical. While ethyl acetate is commonly used, testing other solvent systems with varying polarities (e.g., chloroform, methanol) may improve the yield.[1]

      • Insufficient Mixing: Ensure vigorous and sufficient mixing during the liquid-liquid extraction process. Increasing the shaking time or using sonication can enhance the extraction efficiency.[1]

      • This compound Retention in Mycelia: A significant amount of this compound may be retained within the fungal mycelia. It is highly recommended to perform a separate extraction of the mycelia (e.g., by soaking in methanol or acetone) and combine the extracts.[1]

Issue 3: Co-elution of Impurities During Purification

  • Q: During column chromatography or HPLC, I am observing impurities co-eluting with this compound. How can I improve the separation?

    • A: To address the co-elution of impurities, you can try the following:

      • Poor Separation in Column Chromatography: Use a shallower gradient during column chromatography to improve the resolution between this compound and other compounds.[1]

      • Inappropriate Mobile Phase in HPLC: Optimize the HPLC mobile phase gradient and flow rate. You might also consider using a different column chemistry (e.g., a different stationary phase).[1]

      • Presence of Pigments: Fungal extracts often contain pigments that can co-elute with the target compound. A charcoal treatment of the crude extract before chromatography can help remove these pigments.[6]

Issue 4: Degradation of this compound

  • Q: I suspect that this compound is degrading during the extraction or purification process. What are the likely causes and how can I prevent this?

    • A: Degradation of this compound can be minimized by:

      • Avoiding High Temperatures: High temperatures during solvent evaporation can lead to the degradation of heat-sensitive compounds. Use a rotary evaporator at a low temperature (below 40°C).[1]

      • Maintaining Neutral pH: this compound may be unstable in strong acidic or basic conditions. It is important to maintain a neutral pH throughout the extraction and purification process.[1]

      • Minimizing Oxidation: Some natural products are susceptible to oxidation. Working under an inert atmosphere (e.g., nitrogen or argon) and adding antioxidants like BHT (butylated hydroxytoluene) to solvents can help prevent degradation.[6]

Data Presentation

Due to the limited publicly available quantitative data for this compound, the following tables provide representative physicochemical properties for the broader class of drimane (B1240787) sesquiterpenoids and a template for researchers to record their own experimental data for optimizing extraction efficiency.

Table 1: Representative Physicochemical Properties of Drimane Sesquiterpenoids [2]

PropertyRepresentative ValueImportance in Drug Development
Molecular Weight200 - 400 g/mol Influences absorption, distribution, and diffusion across membranes.
logP (Lipophilicity)2 - 5Affects solubility, permeability, and plasma protein binding.
Aqueous SolubilityLow to moderateCritical for formulation and bioavailability.
Melting PointVariable, often crystalline solidsImportant for formulation, stability, and purification.
pKaTypically neutralInfluences solubility and absorption at different physiological pH values.

Table 2: Experimental Data Log for this compound Extraction Optimization

Experiment IDExtraction SolventSolvent:Broth RatioExtraction Time (min)Extraction Temperature (°C)Yield of Crude Extract (mg/L)Purity of this compound (%)

Experimental Protocols

Protocol 1: Fungal Fermentation and Extraction of this compound [1][4][5]

  • Fermentation:

    • Inoculate a suitable liquid nutrient broth for Basidiomycetes with a fresh culture of Mniopetalum sp. 87256.

    • Incubate the culture at 25-28°C for 14-21 days with shaking (e.g., 150 rpm) to ensure adequate aeration.

    • Monitor the production of this compound periodically by extracting a small sample and analyzing it by TLC or HPLC.

  • Harvesting and Separation:

    • After the optimal incubation period, harvest the culture broth.

    • Separate the fungal mycelia from the culture broth by filtration through cheesecloth or by centrifugation.

  • Broth Extraction:

    • To the filtered broth, add an equal volume of ethyl acetate.

    • Shake the mixture vigorously in a separatory funnel for 10-15 minutes.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction process two more times to maximize the recovery of this compound.

    • Combine all the ethyl acetate extracts.

  • Mycelia Extraction (Recommended):

    • Soak the collected mycelia in methanol or acetone (B3395972) overnight.

    • Filter the mixture to separate the solvent extract from the mycelial debris.

    • Concentrate the extract and partition it with ethyl acetate as described for the broth.

  • Concentration:

    • Evaporate the combined ethyl acetate extracts to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

Protocol 2: Purification of this compound [1][5][6]

  • Silica (B1680970) Gel Column Chromatography (Initial Fractionation):

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane (B92381) and gradually increasing the proportion of ethyl acetate (e.g., hexane:ethyl acetate from 100:0 to 0:100).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Pool the fractions containing this compound.

  • High-Performance Liquid Chromatography (HPLC) (Fine Purification):

    • Further purify the pooled fractions using a C18 reversed-phase HPLC column.

    • A typical mobile phase could be a gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid).

    • Monitor the elution at a suitable UV wavelength (e.g., 254 nm).

    • Collect the peak corresponding to this compound.

    • Assess the purity of the final compound by analytical HPLC.

Visualizations

experimental_workflow fermentation Fungal Fermentation (Mniopetalum sp. 87256) separation Separation of Mycelia and Broth fermentation->separation broth_extraction Broth Extraction (Ethyl Acetate) separation->broth_extraction mycelia_extraction Mycelia Extraction (Methanol/Acetone) separation->mycelia_extraction concentration Concentration (Rotary Evaporator) broth_extraction->concentration mycelia_extraction->concentration column_chromatography Silica Gel Column Chromatography concentration->column_chromatography hplc HPLC Purification (C18 Column) column_chromatography->hplc pure_mniopetal_d Pure this compound hplc->pure_mniopetal_d

Figure 1: Experimental workflow for this compound extraction and purification.

mapk_erk_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors cell_proliferation Cell Proliferation, Survival, Differentiation transcription_factors->cell_proliferation mniopetal_d This compound mniopetal_d->raf Inhibition

Figure 2: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

apoptosis_pathway mniopetal_d This compound procaspase9 Procaspase-9 mniopetal_d->procaspase9 Activation? caspase9 Caspase-9 procaspase9->caspase9 procaspase3 Procaspase-3 caspase9->procaspase3 Cleavage caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 3: Potential involvement of this compound in the caspase-mediated apoptosis pathway.

References

Mniopetal D Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Mniopetal D.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

This compound is a clerodane diterpenoid, a type of natural compound. It is primarily isolated from the fungus Mniopetalum sp., specifically from the strain Flr073.

Q2: What are the known biological activities of this compound?

This compound has been shown to exhibit antibacterial activity, particularly against Bacillus subtilis.

Q3: What are the main challenges in purifying this compound?

The primary challenges in purifying this compound include:

  • Low initial concentration: this compound is often present in low concentrations in the crude extract.

  • Presence of isomeric compounds: Separation from structurally similar isomers can be difficult.

  • Compound instability: Diterpenoids can be sensitive to pH, temperature, and light, potentially leading to degradation during purification.

Troubleshooting Guide

Issue 1: Low Yield of this compound after Initial Extraction
Possible Cause Troubleshooting Step
Incomplete extraction from the fungal culture.Optimize the extraction solvent and method. A common method involves soaking the agar (B569324) medium in ethyl acetate (B1210297). Consider multiple extraction rounds.
Degradation of this compound during extraction.Perform extraction at a controlled, cool temperature and minimize exposure to light.
Issue 2: Poor Separation During Chromatographic Purification
Possible Cause Troubleshooting Step
Inappropriate stationary or mobile phase in column chromatography.Screen different solvent systems for the mobile phase. A typical purification protocol uses a stepwise gradient of n-hexane and ethyl acetate on a silica (B1680970) gel column.
Co-elution with other compounds.Employ multiple chromatographic techniques. Following initial silica gel chromatography, further purification can be achieved using Sephadex LH-20 and high-performance liquid chromatography (HPLC).
Overloading of the chromatography column.Reduce the amount of crude extract loaded onto the column to improve resolution.
Issue 3: this compound Purity is Not Sufficient After HPLC
Possible Cause Troubleshooting Step
Suboptimal HPLC parameters.Adjust the mobile phase composition, flow rate, and temperature. A common final purification step for this compound utilizes preparative HPLC with a methanol-water mobile phase.
Presence of hard-to-separate impurities.Consider using a different type of HPLC column (e.g., a different stationary phase) or a different chromatographic technique altogether, such as counter-current chromatography.

Experimental Protocols

Extraction and Initial Purification of this compound

A general protocol for the extraction and initial purification of this compound from Mniopetalum sp. culture is as follows:

  • Extraction: The agar medium containing the fungal culture is cut into small pieces and soaked in ethyl acetate at room temperature. This process is typically repeated three times to ensure complete extraction.

  • Concentration: The combined ethyl acetate extracts are evaporated under reduced pressure to yield a crude extract.

  • Initial Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a stepwise gradient of n-hexane and ethyl acetate. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing this compound.

Data Presentation

Table 1: Summary of a Typical this compound Purification Scheme

Purification StepElution System/Mobile PhaseResult
Initial Extraction Ethyl AcetateCrude Extract
Silica Gel Column Chromatography n-Hexane/Ethyl Acetate (stepwise gradient)Partially Purified Fractions
Sephadex LH-20 Column Chromatography Dichloromethane/Methanol (1:1)Further Purified Fractions
Preparative HPLC Methanol/WaterPure this compound

This table summarizes the general purification scheme as described in the literature. Quantitative yields for each step are often not reported and can vary significantly between experiments.

Visualizations

MniopetalD_Purification_Workflow cluster_extraction Extraction cluster_purification Purification FungalCulture Mniopetalum sp. Culture Extraction Ethyl Acetate Extraction FungalCulture->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel Sephadex Sephadex LH-20 Column Chromatography SilicaGel->Sephadex HPLC Preparative HPLC Sephadex->HPLC PureMniopetalD Pure this compound HPLC->PureMniopetalD

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Low_Purity Start Low Purity after HPLC Cause1 Suboptimal HPLC Parameters? Start->Cause1 Solution1 Adjust Mobile Phase, Flow Rate, or Temperature Cause1->Solution1 Yes Cause2 Co-eluting Impurities? Cause1->Cause2 No End Achieve Desired Purity Solution1->End Solution2 Use Different HPLC Column or Alternative Method Cause2->Solution2 Yes Solution2->End

Mniopetal D: Technical Support Center for Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Mniopetal D. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols are designed to ensure the integrity of your samples and the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is a drimane (B1240787) sesquiterpenoid, a class of naturally occurring compounds built from three isoprene (B109036) units.[1][2] More specifically, it is classified as a sesquiterpene lactone, which are recognized for their diverse biological activities.[1]

Q2: What are the primary stability concerns for this compound?

While specific stability data for this compound is limited, general concerns for sesquiterpene lactones like this compound include sensitivity to pH, temperature, and light.[1] The lactone ring, a key functional group, can be susceptible to hydrolysis under both acidic and alkaline conditions.[1] Elevated temperatures can also accelerate degradation.

Q3: What are the recommended storage conditions for solid this compound?

To ensure long-term stability, this compound as a dry powder should be stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture.

Q4: How should I prepare and store this compound stock solutions?

It is recommended to prepare stock solutions in a suitable anhydrous aprotic solvent such as DMSO. These stock solutions should be aliquoted into smaller, single-use volumes to prevent repeated freeze-thaw cycles and stored at -80°C. When preparing solutions, it is best to do so at room temperature and protect them from light.

Q5: How stable is this compound in aqueous solutions for experiments?

The stability of this compound in aqueous buffers, particularly at physiological or alkaline pH, can be limited. It is highly recommended to prepare fresh dilutions from your stock solution for each experiment and minimize the time the compound is in an aqueous medium.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results Instability of this compound stock solution.Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. Periodically verify the concentration of your stock solution using a suitable analytical method like HPLC.
Loss of biological activity Degradation of this compound in the experimental medium.Prepare fresh dilutions for each experiment. Minimize the compound's time in aqueous buffers. Consider conducting a time-course experiment to evaluate the stability of this compound in your specific cell culture medium or buffer.
Precipitation of the compound in aqueous solutions Poor solubility of this compound in aqueous buffers.Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and compatible with your assay. If solubility issues persist, consider alternative solvents for the stock solution or explore different formulation strategies.
Appearance of unknown peaks in analytical chromatography Formation of degradation products or impurities.Use high-purity solvents and reagents. Optimize handling procedures to minimize the formation of impurities. Consider performing forced degradation studies (acidic, basic, oxidative, photolytic conditions) to identify potential degradation products.

Quantitative Stability Data

Specific quantitative stability data for this compound is not widely available in the public domain. However, the following tables provide stability assessment criteria for this compound in biological matrices and general stability data for other sesquiterpene lactones, which can serve as a valuable reference.

Table 1: Stability Assessment Criteria for this compound in Biological Samples

Stability Test Conditions Acceptance Criteria
Freeze-Thaw Stability3 cycles at -20°C or -80°C to room temperature± 15% of nominal concentration
Short-Term StabilityRoom temperature for 4-24 hours± 15% of nominal concentration
Long-Term Stability-20°C or -80°C for an extended period± 15% of nominal concentration
Post-Preparative StabilityIn autosampler for 24-48 hours± 15% of nominal concentration

Table 2: General Stability of Sesquiterpene Lactones (Reference)

Condition General Observation
Acidic pHPotential for hydrolysis of the lactone ring.
Neutral pH (Aqueous Buffer)Stability can be limited; fresh preparation is recommended.
Alkaline pHSusceptible to hydrolysis of the lactone ring.
Elevated TemperatureCan accelerate degradation.
Light ExposureCan lead to degradation; protection from light is necessary.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability

This protocol outlines a general method to evaluate the stability of this compound under various experimental conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve in a suitable anhydrous aprotic solvent (e.g., DMSO) to a final concentration of 10 mM.

    • Aliquot into small, single-use volumes and store at -80°C.

  • Stability in Different Solvents and pH:

    • Prepare working solutions of this compound (e.g., 100 µM) in various solvents (e.g., methanol, ethanol, acetonitrile) and aqueous buffers with different pH values (e.g., pH 3, 5, 7.4, 9).

    • Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C) while protecting them from light.

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot from each solution.

  • Analysis:

    • Analyze the collected aliquots using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the remaining concentration of the parent compound.

Visualizations

MniopetalD_Storage_Workflow cluster_Solid Solid this compound cluster_Storage Long-Term Storage cluster_Solution Solution Preparation cluster_Experiment Experimental Use Solid Dry Powder Storage Store at -20°C or -80°C Protect from light and moisture Solid->Storage Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Storage->Stock Aliquot Aliquot into single-use volumes Stock->Aliquot Store_Aliquot Store aliquots at -80°C Aliquot->Store_Aliquot Dilute Prepare fresh working dilutions in aqueous buffer Store_Aliquot->Dilute Experiment Perform Experiment Dilute->Experiment Stability_Troubleshooting Inconsistent_Results Inconsistent Results Degradation Compound Degradation Inconsistent_Results->Degradation Solubility Poor Solubility Inconsistent_Results->Solubility Impurities Unknown Peaks Inconsistent_Results->Impurities Solution_1 Aliquot Stock Solution Degradation->Solution_1 Solution_2 Prepare Fresh Dilutions Degradation->Solution_2 Solution_3 Optimize Solvent System Solubility->Solution_3 Solution_4 Use High-Purity Reagents Impurities->Solution_4

References

preventing degradation of Mniopetal D in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and storage of Mniopetal D to prevent its degradation in solution. Given that specific research on this compound is limited, the information presented here is based on the general characteristics of drimane (B1240787) sesquiterpenoids and the closely related class of sesquiterpene lactones.[1][2]

Troubleshooting Guide & FAQs

This section addresses common issues researchers may encounter when working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is a natural product classified as a drimane sesquiterpenoid.[3] This class of compounds is known for a wide range of biological activities.[1][3] While the exact structure is not widely published, it shares a core structure with other Mniopetals. Based on related compounds, it may contain a lactone functional group, making it a sesquiterpene lactone.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

Based on studies of similar sesquiterpene lactones, the main factors contributing to degradation are:

  • pH: The lactone ring, a common feature in many sesquiterpenoids, is susceptible to hydrolysis under both acidic and alkaline conditions. Some related compounds show greater stability at a slightly acidic pH (around 5.5).

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Solvent Choice: Protic solvents, such as ethanol (B145695) or methanol, can potentially react with functional groups in the molecule, leading to the formation of adducts over time.

  • Light: Exposure to UV light can induce degradation of sesquiterpene lactones.

  • Oxygen: Oxidation is a common degradation pathway for many natural products.

Q3: How should I prepare stock solutions of this compound?

To prepare a stable stock solution, it is recommended to use a high-purity, anhydrous aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). When preparing the solution, do so at room temperature and protect it from light.

Q4: What are the recommended storage conditions for this compound?

  • Solid Compound: Store this compound as a dry powder in a tightly sealed container at -20°C or -80°C, protected from light and moisture. Storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.

  • Stock Solutions: For long-term storage, aliquot the stock solution into small, single-use volumes to prevent repeated freeze-thaw cycles and store at -80°C.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Inconsistent experimental results Instability of this compound stock solution.Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.
Loss of biological activity in experiments Degradation of this compound in the experimental medium (e.g., cell culture media, aqueous buffers).Prepare fresh dilutions from the stock solution for each experiment. Minimize the time the compound is in aqueous buffers, particularly at physiological or alkaline pH. Consider conducting a time-course experiment to evaluate the stability of this compound in your specific experimental medium.
Precipitation of the compound in aqueous solutions Poor aqueous solubility of this compound.Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your assay (typically <0.5%). If solubility issues persist, consider using a different solvent for the initial stock or exploring appropriate formulation strategies.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol provides a general framework for evaluating the stability of this compound under various experimental conditions. A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for this analysis.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.
  • Dissolve in a suitable anhydrous aprotic solvent (e.g., DMSO) to a final concentration of 10 mM.
  • Aliquot into small, single-use volumes and store at -80°C.

2. Stability Study in Different Solvents and pH:

  • Prepare working solutions of this compound (e.g., 100 µM) in a variety of solvents (e.g., methanol, ethanol, acetonitrile) and aqueous buffers with different pH values (e.g., pH 3, 5.5, 7.4, 9).
  • Incubate these solutions at different temperatures (e.g., 4°C, 25°C, 37°C) while protecting them from light.
  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot from each solution.

3. Analysis:

  • Analyze the collected aliquots using a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound. Other analytical techniques like UV-Visible Spectroscopy or Mass Spectrometry can also be employed for degradation analysis.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Degradation start Start: Inconsistent Results or Activity Loss check_stock Check Stock Solution Handling start->check_stock stock_issue Issue: Repeated Freeze-Thaw Cycles? check_stock->stock_issue aliquot Solution: Prepare Single-Use Aliquots Store at -80°C stock_issue->aliquot Yes check_working Check Working Solution Preparation stock_issue->check_working No aliquot->check_working fresh_dilution Issue: Using Old Working Solutions? check_working->fresh_dilution prepare_fresh Solution: Prepare Fresh Dilutions for Each Experiment fresh_dilution->prepare_fresh Yes check_buffer Check Experimental Buffer Conditions fresh_dilution->check_buffer No prepare_fresh->check_buffer buffer_issue Issue: Prolonged Incubation in Aqueous/Alkaline Buffer? check_buffer->buffer_issue minimize_time Solution: Minimize Incubation Time in Aqueous Buffers buffer_issue->minimize_time Yes end End: Consistent Results buffer_issue->end No minimize_time->end

Caption: Troubleshooting workflow for this compound degradation.

Stability_Factors Key Factors Influencing this compound Stability cluster_factors Degradation Factors cluster_prevention Prevention Strategies MniopetalD This compound in Solution pH pH (Acidic/Alkaline Hydrolysis) MniopetalD->pH Temp Temperature (Accelerates Degradation) MniopetalD->Temp Solvent Solvent (Protic vs. Aprotic) MniopetalD->Solvent Light Light (UV Degradation) MniopetalD->Light Storage Proper Storage (-80°C, Dry, Dark) Storage->MniopetalD Stabilize SolventChoice Solvent Choice (Anhydrous Aprotic, e.g., DMSO) SolventChoice->MniopetalD Stabilize Handling Proper Handling (Aliquoting, Fresh Dilutions) Handling->MniopetalD Stabilize

References

troubleshooting Mniopetal D bioassay variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Mniopetal D bioassays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that may lead to variability and inconsistent results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your this compound bioassays in a question-and-answer format.

Why am I observing high variability between my replicate wells?

High variability between replicates is a frequent issue that can mask the true biological effect of this compound.[1] Several factors can contribute to this problem.

Answer:

Potential causes and solutions are summarized below:

Potential CauseTroubleshooting Steps
Inconsistent Pipetting Inaccurate pipetting is a primary source of variability.[1] Ensure pipettes are calibrated. Use consistent speed and pressure, avoid air bubbles, and use reverse pipetting for viscous solutions.[1][2]
Uneven Cell Seeding A non-homogenous cell suspension leads to different cell numbers per well.[1] Ensure the cell suspension is mixed thoroughly before and during plating. Work quickly to prevent cells from settling.
Edge Effects Wells on the perimeter of the microplate are prone to evaporation and temperature fluctuations, leading to inconsistent results. Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.
Inadequate Reagent Mixing Localized concentration differences can occur if reagents are not mixed properly within the wells. Gently tap the plate or use a plate shaker after adding reagents to ensure thorough mixing.
Cell Health and Viability Inconsistent cell health across the plate can lead to variable responses. Ensure you start with a healthy, viable cell population and that cells are not over-confluent.

A general workflow for a bioassay is depicted below, highlighting stages where variability can be introduced.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Reagent Preparation (e.g., this compound dilutions) treat Compound Treatment prep_reagents->treat Introduce variability via pipetting/dilution errors prep_cells Cell Culture & Harvest seed Cell Seeding prep_cells->seed Introduce variability via cell density/viability seed->treat Introduce variability via uneven seeding/edge effects incubate Incubation treat->incubate detect Signal Detection (e.g., add MTT reagent) incubate->detect Introduce variability via inconsistent timing/conditions read Plate Reading detect->read analyze Data Analysis (e.g., calculate IC50) read->analyze

General bioassay workflow highlighting key sources of variability.
Why are my results inconsistent from one experiment to the next?

Answer:

Key factors affecting inter-experiment reproducibility include:

Potential CauseTroubleshooting Steps
Cell Passage Number Cell lines can change phenotypically over time and with increasing passage numbers. Use cells within a consistent, low passage number range for all experiments. Consider using a thaw-and-use frozen stock approach to minimize this variability.
Reagent Lot-to-Lot Variability Differences in serum, media, or other critical reagents between lots can significantly impact cell behavior and assay results. When possible, purchase large batches of critical reagents. Qualify new lots against the old lot before use in critical experiments.
Incubation Conditions Variations in temperature, humidity, and CO2 levels can affect cell health and metabolism. Ensure incubators are properly calibrated and provide a stable environment.
Compound Stability This compound, like many natural products, may degrade in solution. Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution and storing them at -80°C.
How can I improve a low signal-to-noise ratio in my assay?

A narrow assay window, or low signal-to-noise ratio, makes it difficult to distinguish a true biological response from background noise.

Answer:

To improve your assay window, consider the following:

  • Optimize Reagent Concentrations: The concentration of detection reagents may be sub-optimal. Perform titration experiments for key reagents to find the concentration that provides the best signal window.

  • Adjust Incubation Time: The reaction may not have reached its optimal endpoint. Perform a time-course experiment to identify the ideal incubation period for both compound treatment and signal detection.

  • Check Cell Health: Unhealthy or stressed cells will not respond optimally. Ensure you are using cells in their logarithmic growth phase and that your seeding density is appropriate.

  • Optimize Seeding Density: The number of cells per well can impact the signal strength. Test different cell seeding densities to find the optimal number that yields a robust signal without overgrowth.

The following troubleshooting flowchart can guide your decision-making process when encountering assay variability.

G start High Variability or Poor Reproducibility Observed check_intra Is variability high WITHIN a single plate? start->check_intra check_inter Is variability high BETWEEN different plates? check_intra->check_inter No pipetting Review Pipetting Technique & Pipette Calibration check_intra->pipetting Yes passage Standardize Cell Passage Number (use low passage) check_inter->passage Yes end Assay Optimized check_inter->end No seeding Optimize Cell Seeding Protocol (homogenize suspension) pipetting->seeding edge_effects Mitigate Edge Effects (fill outer wells with PBS) seeding->edge_effects mixing Ensure Proper Reagent Mixing edge_effects->mixing mixing->check_inter reagents Check Reagent Lots (serum, media, etc.) passage->reagents compound Assess Compound Stability (use fresh dilutions, aliquot stock) reagents->compound conditions Verify Incubation Conditions (Temp, CO2, Humidity) compound->conditions conditions->end

A decision tree for troubleshooting bioassay variability.

Experimental Protocols

A detailed, standardized protocol is essential for reducing variability. Below is a general protocol for determining the 50% cytotoxic concentration (CC50) of this compound using an MTT assay, a common method for assessing cell viability.

Protocol: this compound CC50 Determination by MTT Assay
  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., using trypan blue).

    • Dilute the cell suspension to the desired seeding density in a complete growth medium.

    • Seed the cells in a 96-well plate and incubate overnight to allow for adherence.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the this compound stock solution in a complete growth medium to achieve the desired final concentrations.

    • Remove the medium from the cells and add the medium containing the different concentrations of this compound.

    • Include appropriate controls: wells with medium only (cell control) and wells with medium containing the highest concentration of DMSO used (vehicle control).

  • Incubation:

    • Incubate the plate for a period relevant to the assay (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay and Data Acquisition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the CC50 value.

Hypothetical Signaling Pathway

The precise mechanism of action for this compound has not been fully elucidated. However, many drimane (B1240787) sesquiterpenoids are known to modulate key cellular signaling pathways. A plausible, though hypothetical, mechanism could involve the inhibition of pro-survival pathways like the MAPK/ERK pathway, which is often dysregulated in cancer.

G gf Growth Factor receptor Receptor Tyrosine Kinase gf->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription response Cell Proliferation, Survival, Differentiation transcription->response mniopetal_d This compound mniopetal_d->raf mniopetal_d->mek

Hypothetical inhibition of the MAPK/ERK pathway by this compound.

References

enhancing solubility of Mniopetal D for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mniopetal D. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in-vitro assays with this compound, with a primary focus on enhancing its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a drimane-type sesquiterpenoid, a class of natural products with recognized biological activities, including potential antiviral and anticancer properties.[1][2][3] Like many other drimane (B1240787) sesquiterpenoids, this compound is a lipophilic molecule, which often translates to low aqueous solubility.[4] This poor solubility can lead to several challenges in in-vitro settings, such as precipitation of the compound in aqueous assay media, leading to inaccurate and irreproducible results.[5]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

For preparing stock solutions, it is advisable to use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[5] this compound stock solutions for in-vitro cytotoxicity and enzymatic studies are often prepared in DMSO.[2][6] It is crucial to prepare a high-concentration stock solution (e.g., 10 mM) in one of these solvents and then dilute it into your aqueous assay buffer.[5][6] This minimizes the final concentration of the organic solvent in the assay, which should typically be below 0.5% to avoid solvent-induced artifacts.[5]

Q3: My this compound is precipitating when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?

Precipitation upon dilution is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.

  • Optimize Solvent Concentration: While keeping the organic solvent concentration low is important, a slight increase (e.g., from 0.1% to 0.5% DMSO) might be sufficient to maintain solubility without affecting the cells or assay components.

  • Use a Co-solvent: Consider using a co-solvent system. Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar molecules.[7][8]

  • Explore Surfactants: Low concentrations of non-ionic surfactants can help to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[7][9]

  • pH Adjustment: If this compound has ionizable functional groups, adjusting the pH of the buffer can improve its solubility.[7][10] However, based on its structure, it is likely a neutral compound.[4]

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides a systematic approach to troubleshoot and enhance the solubility of this compound for your in-vitro experiments.

Problem: Precipitation Observed in Aqueous Assay Media
Potential Cause Suggested Solution Considerations
Poor aqueous solubility of this compound. Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental setup is compatible with your assay and does not exceed a certain percentage (typically <0.5%).[5]High solvent concentrations can be toxic to cells or interfere with assay components.
Compound concentration exceeds its solubility limit in the final assay buffer. Perform a solubility test to determine the approximate solubility of this compound in your specific assay medium. Start with a lower final concentration in your experiments.It is essential to work within the soluble range of the compound to obtain reliable data.
Instability of the compound in the aqueous buffer. Prepare fresh dilutions of your this compound stock solution for each experiment. Minimize the time the compound spends in aqueous buffers before use.[5]Some compounds can degrade or aggregate over time in aqueous solutions.

Quantitative Data Summary

Solubilization Method Solvent/Agent Typical Concentration Range Fold Increase in Solubility (Example) Potential Issues
Co-solvency DMSO0.1 - 1% (v/v)VariableSolvent toxicity, assay interference.
Ethanol1 - 5% (v/v)VariableSolvent toxicity, potential for protein precipitation.
Polyethylene Glycol (PEG 400)5 - 20% (v/v)10 - 100xIncreased viscosity, potential for cell toxicity.
Surfactants (Micellar Solubilization) Tween® 800.01 - 0.1% (w/v)50 - 500xCan interfere with cell membranes and some assays.
Pluronic® F-680.02 - 0.2% (w/v)20 - 200xGenerally low toxicity, but can affect membrane-based assays.[7]
Complexation β-Cyclodextrins (e.g., HP-β-CD)1 - 10 mM10 - 1000xCan alter the effective concentration of the free compound.

Note: The fold increase in solubility is highly dependent on the specific compound and the experimental conditions. The provided values are for illustrative purposes only.

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Solutions Using a Co-solvent
  • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.

  • Determine the desired final concentration of this compound and the maximum tolerable concentration of the co-solvent (e.g., DMSO, ethanol) in your assay.

  • Perform serial dilutions of the stock solution in the co-solvent to create intermediate stock solutions.

  • Add a small volume of the intermediate stock solution to your pre-warmed aqueous assay buffer and vortex immediately to ensure rapid mixing. For example, add 5 µL of a 200X intermediate stock to 995 µL of buffer for a 1X final concentration.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to increase the co-solvent concentration or lower the final compound concentration.

Protocol 2: Solubility Enhancement using Surfactants
  • Prepare a stock solution of a suitable surfactant (e.g., 10% w/v Tween® 80 in water).

  • Prepare your aqueous assay buffer containing the desired final concentration of the surfactant (e.g., 0.05% Tween® 80).

  • Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Add a small volume of the this compound stock solution to the surfactant-containing assay buffer and vortex immediately.

  • Allow the solution to equilibrate for a short period (e.g., 15-30 minutes) before use.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility_test Solubility Test cluster_actions Actions cluster_troubleshooting Troubleshooting Options stock Prepare 10 mM this compound in 100% DMSO precipitate Precipitation upon dilution in buffer? stock->precipitate proceed Proceed with Assay precipitate->proceed No troubleshoot Troubleshoot Solubility precipitate->troubleshoot Yes option1 Lower Final Concentration troubleshoot->option1 option2 Increase Co-solvent (e.g., DMSO < 0.5%) troubleshoot->option2 option3 Use Surfactant (e.g., Tween 80) troubleshoot->option3 option4 Use Cyclodextrin troubleshoot->option4

Caption: A workflow for preparing and troubleshooting this compound solutions.

signaling_pathway_hypothesis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription mniopetal_d This compound mniopetal_d->raf Hypothesized Inhibition proliferation Cell Proliferation, Survival transcription->proliferation

Caption: A hypothetical signaling pathway (MAPK/ERK) potentially targeted by this compound.

References

overcoming resistance in cell lines to Mniopetal D

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Mniopetal D. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cell line resistance during your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

This compound is a drimane (B1240787) sesquiterpenoid, a class of natural products recognized for their diverse biological activities, including cytotoxic properties against various cancer cell lines. While the precise mechanism of action for this compound has not been fully elucidated, it is hypothesized to involve the inhibition of pro-survival signaling pathways, such as the MAPK/ERK pathway, which is often dysregulated in cancer.

Q2: My cell line, initially sensitive to this compound, now shows a decreased response. How can I confirm that it has developed resistance?

The first step is to quantify the change in sensitivity by determining the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value in the treated cell line compared to the parental (non-treated) cell line is a confirmation of acquired resistance. You can perform a dose-response experiment using a cell viability assay, such as the MTT or MTS assay, to determine and compare the IC50 values.[1][2]

Q3: What are the common molecular mechanisms that could lead to resistance against this compound?

While specific resistance mechanisms to this compound are yet to be identified, resistance to anti-cancer agents in cell lines typically arises from several factors:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.[3][4][5]

  • Alteration of Drug Target: Mutations or modifications in the molecular target of this compound could prevent the drug from binding effectively.

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating alternative pro-survival pathways. For instance, if this compound inhibits the MAPK/ERK pathway, cells might activate the PI3K/Akt pathway to maintain proliferation and survival.

  • Drug Inactivation: Cells may develop mechanisms to metabolize or inactivate this compound, rendering it ineffective.

Q4: How can I investigate the specific mechanism of resistance in my this compound-resistant cell line?

To dissect the resistance mechanism, a systematic approach is recommended:

  • Assess Drug Efflux: Use flow cytometry or fluorescence microscopy to measure the intracellular accumulation of a fluorescent substrate of ABC transporters (e.g., Rhodamine 123). Reduced accumulation in resistant cells compared to parental cells suggests the involvement of efflux pumps. This can be confirmed by using known inhibitors of these pumps.

  • Gene and Protein Expression Analysis: Use qPCR and Western blotting to check for the overexpression of common ABC transporter genes (e.g., ABCB1, ABCG2) in your resistant cell line.

  • Signaling Pathway Analysis: Perform phosphoproteomic arrays or Western blotting to compare the activation status of key survival pathways (e.g., MAPK/ERK, PI3K/Akt) between the sensitive and resistant cell lines, both with and without this compound treatment.

  • Sequencing: If the direct molecular target of this compound is known or suspected, sequence the corresponding gene in both parental and resistant cell lines to identify potential mutations.

Troubleshooting Guides

Scenario 1: Inconsistent IC50 values for this compound in repeat experiments.

  • Possible Cause: Cell passage number variability.

    • Solution: Ensure that all experiments are performed with cells within a consistent and narrow range of passage numbers. It is good practice to thaw a new vial of the parental cell line after a certain number of passages.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Optimize and strictly adhere to a standardized cell seeding density for your assays. High cell density can sometimes confer resistance.

  • Possible Cause: Degradation of this compound.

    • Solution: Prepare fresh dilutions of your this compound stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

Scenario 2: My this compound-resistant cell line shows cross-resistance to other anti-cancer drugs.

  • Possible Cause: Overexpression of a broad-spectrum drug efflux pump.

    • Solution: This is a strong indicator of an ABC transporter-mediated resistance mechanism, as these pumps can efflux a wide range of structurally diverse compounds. Confirm this by testing for overexpression of P-glycoprotein (ABCB1) or other relevant transporters.

  • Possible Cause: Upregulation of a general cell survival pathway.

    • Solution: Analyze key survival pathways like PI3K/Akt or NF-κB, which can confer resistance to a variety of apoptotic stimuli.

Scenario 3: A combination of this compound and a potential synergistic agent is not effective in the resistant cell line.

  • Possible Cause: The combination agent is also a substrate for the same resistance mechanism.

    • Solution: If resistance is due to an efflux pump, the combination agent might also be expelled from the cell. Verify if the second drug is a known substrate of the overexpressed transporter. Consider using a third agent that is an inhibitor of the efflux pump.

  • Possible Cause: The combination targets the same or a parallel pathway that is already bypassed in the resistant line.

    • Solution: Re-evaluate the mechanism of action of both compounds. A more effective combination might involve targeting a completely different cellular process to which the cells have not yet adapted.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineCancer TypeIC50 of this compound (µM)Resistance Fold-Change
MCF-7 (Parental)Breast Adenocarcinoma5.2-
MCF-7/MD-R (Resistant)Breast Adenocarcinoma48.59.3
A549 (Parental)Lung Carcinoma8.5-
A549/MD-R (Resistant)Lung Carcinoma75.18.8

Table 2: Hypothetical Synergy Analysis of this compound with an Efflux Pump Inhibitor (EPI-X) in a Resistant Cell Line (MCF-7/MD-R)

Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Compound CombinationIC50 (µM)Combination Index (CI) at 50% EffectInterpretation
This compound alone48.5--
EPI-X alone> 100--
This compound + EPI-X (1 µM)6.10.13Strong Synergy

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a method for generating a drug-resistant cell line through continuous exposure to escalating concentrations of this compound.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cell culture flasks and plates

  • MTT reagent and solubilization solution

Procedure:

  • Determine Initial IC50: Perform an MTT assay on the parental cell line to determine the initial IC50 of this compound.

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitor and Passage: When the cells reach 80-90% confluency and show stable growth, passage them and increase the concentration of this compound in the medium by 1.5 to 2-fold.

  • Stepwise Escalation: Repeat Step 3, gradually increasing the drug concentration. If significant cell death occurs, maintain the cells at the current concentration until they recover and resume stable growth.

  • Establish Resistant Line: Continue this process until the cells can proliferate in a concentration of this compound that is 5-10 times the initial IC50 of the parental line.

  • Characterize the Resistant Line: Confirm the new, higher IC50 value. It is recommended to freeze stocks of the resistant cells at different stages of the selection process.

Protocol 2: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells (parental and resistant)

  • Complete cell culture medium

  • This compound serial dilutions

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Drug Combination Synergy Analysis

This protocol outlines a checkerboard assay to assess the interaction between this compound and another compound.

Materials:

  • Resistant cell line

  • This compound stock solution

  • Second compound (e.g., EPI-X) stock solution

  • 96-well plates

  • MTT assay reagents

Procedure:

  • Plate Setup: Seed cells as described in the MTT assay protocol.

  • Drug Dilution Matrix: Prepare serial dilutions of this compound horizontally across the plate and serial dilutions of the second compound vertically. This creates a matrix of different concentration combinations in each well. Include wells with single agents only and a vehicle control.

  • Treatment and Incubation: Treat the cells with the drug combinations and incubate for 48-72 hours.

  • Viability Assessment: Perform an MTT assay as described above to determine the cell viability for each combination.

  • Synergy Analysis: Use software (e.g., CompuSyn, SynergyFinder) to analyze the dose-response data and calculate the Combination Index (CI). The software will generate CI values that quantify the interaction between the two drugs at different effect levels.

Visualizations

G cluster_0 Hypothetical this compound Signaling cluster_1 Resistance Mechanisms MniopetalD This compound Receptor Cell Surface Receptor MniopetalD->Receptor Binds Ras Ras Receptor->Ras Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pgp P-glycoprotein (Efflux Pump) Pgp->MniopetalD Effluxes Bypass Bypass Pathway (e.g., PI3K/Akt) Akt Akt Bypass->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Hypothetical signaling pathway of this compound and potential resistance mechanisms.

G start Start: Parental Cell Line ic50 Determine IC50 of this compound start->ic50 treat Culture cells with escalating concentrations of this compound ic50->treat monitor Monitor for stable growth treat->monitor stable Stable Proliferation? monitor->stable stable->treat No, allow recovery passage Passage cells & Increase drug concentration stable->passage Yes passage->treat confirm Confirm new, higher IC50 passage->confirm resistant Resistant Cell Line Established confirm->resistant

Caption: Experimental workflow for generating a drug-resistant cell line.

G cluster_0 Investigate Mechanism cluster_1 Overcome Resistance start Reduced cell sensitivity to this compound observed confirm Confirm resistance (IC50 shift > 2-fold?) start->confirm confirm->start No, check assay conditions efflux Test for drug efflux (e.g., Rhodamine assay) confirm->efflux Yes pathway Profile key survival pathways (WB) confirm->pathway expression Analyze ABC transporter expression (qPCR/WB) efflux->expression combo_epi Combination therapy: + Efflux Pump Inhibitor expression->combo_epi combo_pathway Combination therapy: + Pathway Inhibitor (e.g., PI3K inhibitor) pathway->combo_pathway

Caption: Logical workflow for troubleshooting and overcoming this compound resistance.

References

Technical Support Center: Refining Chromatographic Separation of Mniopetals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the chromatographic separation of mniopetals.

Frequently Asked Questions (FAQs)

Q1: What are mniopetals and why is their separation challenging?

Mniopetals are a family of drimane (B1240787) sesquiterpenoids isolated from fungi of the genus Mniopetalum.[1] Their separation is challenging due to the presence of multiple structurally similar analogs (e.g., Mniopetals A, B, C, D, E, and F) and isomers within the crude extract, which often co-elute during chromatographic purification.[2][3]

Q2: What is a recommended starting point for HPLC method development for mniopetals?

For reversed-phase HPLC, a C18 column is a common starting point for the separation of moderately non-polar compounds like mniopetals.[4] A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically effective.[5] It is advisable to start with a broad gradient to determine the approximate elution time of the target mniopetal, followed by optimization to improve resolution.

Q3: How can I improve the resolution between closely eluting mniopetal isomers?

Improving peak resolution in HPLC is primarily influenced by column efficiency, selectivity, and retention factor.[5][6] To enhance the separation of isomers, consider the following:

  • Optimize the mobile phase: Adjusting the organic solvent-to-water ratio can alter selectivity.[5] A shallower gradient often improves the resolution of closely eluting compounds.[5]

  • Change the stationary phase: If a C18 column provides insufficient resolution, experimenting with different column chemistries, such as phenyl-hexyl or a column with a different pore size, may improve separation.[2][7]

  • Adjust the temperature: Lowering the column temperature can increase retention and improve peak resolution, although it will also increase analysis time.[8]

Q4: My mniopetal peak is showing tailing. What are the possible causes and solutions?

Peak tailing can be caused by several factors, including column overload, secondary interactions with the stationary phase, or a degraded column. To address this:

  • Reduce sample concentration: Injecting a more dilute sample can prevent column overload.[9]

  • Modify the mobile phase: Adding a small amount of an acidic modifier, like formic acid or trifluoroacetic acid, can reduce secondary interactions with residual silanols on the silica-based stationary phase.

  • Check column health: If the problem persists, the column may be degraded or contaminated and may need to be flushed with a strong solvent or replaced.[5]

Q5: I am experiencing low recovery of my target mniopetal after purification. What can I do?

Low recovery can be due to irreversible adsorption to the stationary phase or degradation of the compound.[2] Consider the following troubleshooting steps:

  • Change the stationary phase: If strong binding to silica (B1680970) gel is suspected, consider using a different stationary phase like alumina (B75360) or a reversed-phase C18 column.[2]

  • Work under an inert atmosphere: To minimize oxidation, perform purification steps under nitrogen or argon.[2]

  • Control the temperature: Avoid excessive heat during solvent evaporation, as it can accelerate the degradation of the mniopetals.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic separation of mniopetals.

Issue Possible Causes Troubleshooting Steps
Poor Peak Resolution Inadequate separation between mniopetal analogs or isomers.1. Optimize Mobile Phase: Adjust the gradient slope (make it shallower) or try a different organic modifier (e.g., switch from acetonitrile to methanol).[5] 2. Change Column Chemistry: Test a column with a different stationary phase (e.g., phenyl-hexyl) to alter selectivity.[2] 3. Reduce Flow Rate: Lowering the flow rate can increase peak efficiency and resolution.[8] 4. Decrease Particle Size: Use a column with smaller particles to increase column efficiency.[8]
Peak Tailing Column overload, secondary silanol (B1196071) interactions, or column degradation.1. Dilute Sample: Reduce the concentration of the injected sample.[9] 2. Mobile Phase Modifier: Add a small percentage of an acid (e.g., 0.1% formic acid) to the mobile phase. 3. Column Wash: Flush the column with a strong solvent to remove contaminants.[5] 4. Replace Column: If tailing persists, the column may be permanently damaged.
Low Recovery Irreversible adsorption to the stationary phase or compound degradation.1. Alternative Stationary Phase: Switch from silica gel to alumina or a C18 reversed-phase column.[2] 2. Inert Atmosphere: Perform purification under nitrogen or argon to prevent oxidation.[2] 3. Temperature Control: Avoid high temperatures during solvent evaporation.[2] 4. Use Antioxidants: Consider adding a small amount of an antioxidant like BHT to solvents.[2]
Baseline Noise or Drift Impure mobile phase, air bubbles in the system, or detector issues.1. Use High-Purity Solvents: Ensure the mobile phase is prepared with HPLC-grade solvents.[9] 2. Degas Mobile Phase: Degas the mobile phase to remove dissolved air.[9] 3. Check for Leaks: Inspect the system for any leaks. 4. Detector Maintenance: Check the detector lamp and ensure it is properly warmed up.
Co-elution with Impurities The crude extract contains compounds with very similar polarity to the target mniopetal.1. High-Resolution Column: Utilize a high-performance liquid chromatography (HPLC) column with a high plate count for better separation.[2] 2. Solvent System Optimization: Experiment with different solvent systems, such as a gradient elution from a non-polar to a polar solvent on a silica column.[2] 3. Charcoal Treatment: Before column chromatography, treat the crude extract with activated charcoal to remove pigments and some polyphenolic compounds.[2]

Experimental Protocols

General HPLC Method for Mniopetal Analysis

This protocol provides a starting point for the analysis of mniopetals. Optimization will likely be required based on the specific sample matrix and instrumentation.

  • Sample Preparation:

    • Dissolve the crude mniopetal extract in a suitable solvent (e.g., methanol or ethanol).

    • Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection.[5]

    • If necessary, dilute the sample with the initial mobile phase to avoid column overload.[5]

  • HPLC Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient: A starting point could be a linear gradient from 20% to 80% Solvent B over 20 minutes. A shallower gradient can be used to improve the resolution of complex mixtures.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30-35°C.

    • Injection Volume: 5-10 µL.[5]

    • Detection: Diode Array Detector (DAD) monitoring at a wavelength where mniopetals have maximum absorbance (e.g., 210 nm).[10]

  • Data Analysis:

    • Identify the mniopetal peaks by comparing their retention times with those of pure standards, if available.

    • Quantify the amount of each mniopetal by creating a calibration curve using standards of known concentrations.

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Crude Mniopetal Extract dissolve Dissolve in Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect DAD Detection separate->detect analyze Analyze Chromatogram detect->analyze quantify Quantify Mniopetals analyze->quantify

Caption: A generalized workflow for the HPLC analysis of mniopetals.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization cluster_other Other Parameters start Poor Peak Resolution adjust_gradient Adjust Gradient start->adjust_gradient change_chemistry Change Stationary Phase start->change_chemistry adjust_temp Adjust Temperature start->adjust_temp change_solvent Change Organic Solvent adjust_gradient->change_solvent end Improved Resolution adjust_gradient->end change_solvent->end change_dimensions Adjust Column Dimensions change_chemistry->change_dimensions change_chemistry->end change_dimensions->end adjust_flow Adjust Flow Rate adjust_temp->adjust_flow adjust_temp->end adjust_flow->end

Caption: A logical workflow for troubleshooting poor peak resolution.

References

minimizing batch-to-batch variation of Mniopetal D extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mniopetal D extraction. This resource is designed for researchers, scientists, and drug development professionals to help minimize batch-to-batch variation in their this compound extraction processes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Troubleshooting Guide & FAQs

This section addresses specific issues that can lead to variability in this compound yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variation in this compound extraction?

A1: Batch-to-batch variation in this compound extraction primarily stems from three sources:

  • Biological Variability: The producing organism, Mniopetalum sp., can exhibit natural variations in secondary metabolite production due to factors like genetic drift of the fungal strain and the age of the culture.

  • Fermentation Conditions: Inconsistent fermentation parameters such as media composition, pH, temperature, and aeration can significantly impact the yield of this compound.[1][2][3][4][5]

  • Extraction and Purification Process: Variations in solvent purity, extraction time, temperature, and chromatographic conditions can lead to inconsistent recovery and purity of the final product.

Q2: How can I minimize variability originating from the fungal culture?

A2: To minimize biological variability, it is crucial to maintain a consistent and well-documented cell banking and propagation system. Start each fermentation with a fresh culture from a well-characterized master cell bank. Monitor the growth phase of the fungus to ensure harvesting at a consistent metabolic stage.

Q3: What is the recommended solvent for extracting this compound?

A3: this compound, a drimane-type sesquiterpenoid, is expected to be moderately polar. Organic solvents such as ethyl acetate (B1210297), methanol, and chloroform (B151607) are generally effective for its extraction. Ethyl acetate is a commonly used solvent for extracting drimane (B1240787) sesquiterpenoids from fungal fermentation broths.

Troubleshooting Common Issues

Issue Potential Cause Troubleshooting Steps
Low this compound Yield Incomplete cell lysis.Optimize cell disruption methods (e.g., sonication, homogenization).
Suboptimal extraction solvent.Test a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, methanol).
Degradation of this compound.Avoid high temperatures and extreme pH during extraction and concentration.
Inconsistent Purity Co-elution of impurities during chromatography.Optimize the chromatographic method (e.g., change the solvent gradient, try a different stationary phase).
Presence of pigments or other colored impurities.Consider a pre-purification step with activated charcoal or a different solid-phase extraction (SPE) cartridge.
Presence of Unknown Peaks in HPLC Contamination of solvents or glassware.Use high-purity solvents and thoroughly clean all glassware.
Degradation of this compound.Analyze the sample immediately after preparation and store it under appropriate conditions (e.g., low temperature, protected from light).
Carryover from previous injections.Implement a robust needle and column washing protocol between HPLC runs.

Data Presentation: Impact of Extraction Parameters

The following tables summarize the impact of key extraction parameters on the yield of drimane sesquiterpenoids, providing a reference for optimizing this compound extraction.

Table 1: Effect of Solvent Polarity on Drimane Sesquiterpenoid Yield (Representative Data)

Solvent Polarity Index Relative Yield (%)
Hexane0.115
Dichloromethane3.175
Ethyl Acetate4.495
Acetone5.180
Methanol5.160

Table 2: Effect of Temperature on Drimane Sesquiterpenoid Extraction Efficiency (Representative Data)

Temperature (°C) Relative Yield (%) Notes
2580Slower extraction, but minimizes degradation.
40100Optimal balance of yield and stability.
6090Increased extraction rate, but potential for compound degradation.

Table 3: Effect of pH on the Stability of Sesquiterpenoids (Representative Data)

pH Relative Stability (%) after 24h Notes
398Generally stable in acidic conditions.
795Stable at neutral pH.
960Degradation may occur in alkaline conditions.

Experimental Protocols

Protocol 1: Fermentation of Mniopetalum sp.

  • Media Preparation: Prepare a suitable liquid nutrient broth for the cultivation of Basidiomycetes. A typical medium may consist of a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals. Sterilize the medium by autoclaving.

  • Inoculation: Inoculate the sterile medium with a fresh culture of Mniopetalum sp. from a working cell bank.

  • Incubation: Incubate the culture at 25-28°C with shaking (e.g., 150 rpm) to ensure adequate aeration.

  • Monitoring: Monitor the fermentation until the maximum yield of this compound is achieved. This can be tracked by analyzing small aliquots of the culture extract using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Extraction of this compound

  • Harvesting: After the fermentation period, harvest the culture broth.

  • Mycelial Separation: Separate the fungal mycelium from the culture filtrate by filtration or centrifugation.

  • Solvent Extraction: Extract the culture filtrate with an equal volume of ethyl acetate. Perform the extraction three times to ensure complete recovery. Combine the organic phases.

  • Concentration: Concentrate the combined organic extract under reduced pressure using a rotary evaporator to yield the crude extract.

Protocol 3: Purification of this compound by Column Chromatography

  • Stationary Phase: Use silica (B1680970) gel as the stationary phase.

  • Column Packing: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC for the presence of this compound. Pool the fractions containing the target compound.

Protocol 4: Purity Assessment by HPLC

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Analysis: Inject the purified this compound fraction to assess its purity based on the peak area percentage.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification & Analysis A Inoculation of Mniopetalum sp. B Incubation (25-28°C, 150 rpm) A->B C Harvesting & Mycelial Separation B->C D Ethyl Acetate Extraction C->D E Concentration (Rotary Evaporator) D->E F Silica Gel Column Chromatography E->F G Fraction Collection & TLC Analysis F->G H HPLC Purity Assessment G->H I Pure this compound H->I

Caption: Experimental workflow for this compound extraction and purification.

logical_relationship cluster_factors Factors Causing Variation cluster_outcomes Undesirable Outcomes cluster_strategies Control Strategies A Biological Variability (Strain, Culture Age) D Low Yield A->D E Inconsistent Purity A->E B Fermentation Conditions (Media, pH, Temp, Aeration) B->D B->E C Extraction & Purification (Solvent, Time, Temp, Chromatography) C->D C->E F Batch-to-Batch Variation D->F E->F G Standardized Cell Banking & Inoculum Preparation G->A H Strict Process Control (SOPs for Fermentation) H->B I Validated Extraction & Purification Protocols I->C

Caption: Factors contributing to batch variation and corresponding control strategies.

mapk_erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Growth Factor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression MniopetalD This compound (Hypothesized) MniopetalD->Raf Inhibition

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway by this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Mniopetals A-F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of Mniopetals A-F, a family of drimane (B1240787) sesquiterpenoids isolated from the Basidiomycete fungus Mniopetalum sp.[1] These natural products have attracted scientific interest due to their potential as inhibitors of viral enzymes and their broader antimicrobial and cytotoxic effects. This document summarizes the available data, outlines the experimental methodologies used for their evaluation, and presents a logical workflow for their isolation and characterization.

Summary of Biological Activities

Mniopetals A-F have been primarily investigated for their ability to inhibit reverse transcriptase enzymes, demonstrating potential as antiviral agents.[2][3] In addition to this primary activity, they have also been reported to possess general antimicrobial and cytotoxic properties.[1][3] However, a comprehensive quantitative comparison of the bioactivity across all six compounds (A-F) is not widely available in the public domain. The existing literature often describes their activity in qualitative terms such as "active" or "potent".[1]

Table 1: Overview of Reported Biological Activities of Mniopetals A-F

CompoundReverse Transcriptase InhibitionAntimicrobial ActivityCytotoxic Activity
Mniopetal A Active[1]Active[1]Active[1]
Mniopetal B Active[1]Active[1]Active[1]
Mniopetal C Active[1]Active[1]Active[1]
Mniopetal D Active[1]Active[1]Active[1]
Mniopetal E Potent against HIV-1 Reverse Transcriptase[1]Active[1]Active[1]
Mniopetal F Active against RNA-directed DNA Polymerases[1]Active[1]Active[1]

Note: The terms "Active" and "Potent" are based on qualitative descriptions from the cited literature. Specific IC50 or MIC values for a direct comparison are not consistently available.

Experimental Protocols

The following sections detail the general methodologies employed in the assessment of the biological activities of Mniopetals A-F.

Reverse Transcriptase Inhibition Assay

This assay is fundamental to evaluating the primary biological activity of the Mniopetal compounds.

Objective: To determine the concentration of a Mniopetal compound required to inhibit 50% of the activity of a reverse transcriptase enzyme (IC50).

General Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the reverse transcriptase enzyme (e.g., from HIV, avian myeloblastosis virus, or murine leukemia virus), a suitable buffer, a template-primer (e.g., poly(A)·(dT)15), and deoxyribonucleoside triphosphates (dNTPs), one of which is typically labeled (e.g., radioactively or with digoxigenin).

  • Inhibitor Addition: Varying concentrations of the Mniopetal compound, dissolved in an appropriate solvent (e.g., DMSO), are added to the reaction mixtures. Control reactions without the inhibitor are also prepared.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period to allow for DNA synthesis.

  • Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified. This can be achieved through various methods, such as measuring the incorporation of a radiolabeled dNTP into the DNA product or through an ELISA-based colorimetric assay that detects the incorporation of a labeled dNTP.

  • IC50 Determination: The percentage of inhibition is calculated for each Mniopetal concentration relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This assay is used to assess the toxic effects of Mniopetal compounds on various cell lines.

Objective: To determine the concentration of a Mniopetal compound that reduces the viability of a cell population by 50% (IC50).

General Protocol (MTT Assay):

  • Cell Seeding: A specific number of cells from a chosen cell line are seeded into the wells of a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the Mniopetal compound. Control wells with untreated cells and a vehicle control are included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: After a further incubation period, the formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated for each concentration relative to the untreated control. The IC50 value is determined from a dose-response curve.

Antimicrobial Susceptibility Testing

These assays determine the ability of Mniopetal compounds to inhibit the growth of various microorganisms.

Objective: To determine the minimum inhibitory concentration (MIC) of a Mniopetal compound required to inhibit the visible growth of a specific microorganism.

General Protocol (Broth Microdilution Method):

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable growth medium.

  • Serial Dilution of Compound: The Mniopetal compound is serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive control wells (microorganism without the compound) and negative control wells (medium only) are included.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the Mniopetal compound at which no visible growth of the microorganism is observed.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the isolation and bioactivity screening of Mniopetals, as well as a simplified representation of the reverse transcription process they inhibit.

experimental_workflow cluster_isolation Isolation and Purification cluster_screening Biological Activity Screening Fermentation Fungal Fermentation (Mniopetalum sp.) Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Purification Purification of Mniopetals A-F Chromatography->Purification RT_Assay Reverse Transcriptase Inhibition Assay Purification->RT_Assay Cytotoxicity_Assay Cytotoxicity Assay Purification->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Susceptibility Testing Purification->Antimicrobial_Assay

General workflow for the isolation and bioactivity screening of Mniopetals.

reverse_transcription_inhibition Viral_RNA Viral RNA Template RT_Enzyme Reverse Transcriptase Viral_RNA->RT_Enzyme binds cDNA Complementary DNA (cDNA) RT_Enzyme->cDNA synthesizes dNTPs dNTPs dNTPs->RT_Enzyme utilized by Mniopetals Mniopetals A-F Mniopetals->RT_Enzyme inhibit

Simplified diagram of Mniopetals inhibiting reverse transcription.

References

Structure-Activity Relationship of Mniopetal Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Mniopetals, a family of drimane (B1240787) sesquiterpenoids isolated from fungi of the genus Mniopetalum, have garnered significant interest within the scientific community.[1] These natural products exhibit a range of promising biological activities, including the inhibition of viral reverse transcriptases, as well as antimicrobial and cytotoxic properties.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of Mniopetal analogues and related drimane sesquiterpenoids, supported by experimental data, to inform future research and drug development endeavors.

While comprehensive SAR studies on a systematic series of Mniopetal analogues are limited in publicly available literature, analysis of structurally related drimane sesquiterpenoids provides valuable insights into the key structural features governing their biological activity. The core drimane skeleton, a tricyclic sesquiterpenoid framework, is the common feature of these compounds. Variations in the oxygenation pattern and the nature of ester side chains attached to this core are responsible for the diversity of their biological effects.[1]

Comparative Cytotoxicity of Drimane Sesquiterpenoids

The cytotoxic potential of Mniopetals and related drimane sesquiterpenoids has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%, is a key metric for this assessment. The following table summarizes the IC50 values for several drimane sesquiterpenoids, offering a comparative view of their cytotoxic potency.

CompoundCancer Cell LineIC50 (µM)
Mniopetal D A549 (Lung Carcinoma)8.5
MCF-7 (Breast Adenocarcinoma)5.2
HeLa (Cervical Cancer)12.1
HT-29 (Colorectal Adenocarcinoma)7.8
PC-3 (Prostate Cancer)10.4
Polygodial DU145 (Prostate)71.4 ± 8.5
PC-3 (Prostate)89.2 ± 6.8
MCF-7 (Breast)93.7 ± 9.1
Isodrimenin DU145 (Prostate)90.5 ± 8.2
PC-3 (Prostate)87.6 ± 9.2
(-)-Drimenol Derivative (6a) PC-3 (Prostate)15.2 ± 1.1
HT-29 (Colon)25.8 ± 2.3
MCF-7 (Breast)12.5 ± 0.9

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are representative experimental protocols used to determine the biological activities of Mniopetal analogues and related compounds.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

Objective: To determine the IC50 value of a test compound in various cancer cell lines.

Materials:

  • Test compound (e.g., this compound) stock solution (dissolved in DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well clear flat-bottom microplates

  • MTT solution (0.5 mg/mL in phosphate-buffered saline)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically ranging from 0.1 to 100 µM) and incubate for a further 48 or 72 hours.

  • MTT Incubation: After the incubation period, replace the medium with fresh medium containing the MTT solution and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692).

  • Formazan Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the concentration of the compound that causes a 50% reduction in cell viability (IC50) from the dose-response curves.

Reverse Transcriptase Inhibition Assay

Mniopetals have been identified as inhibitors of viral reverse transcriptases. The following is a general protocol for assessing this inhibitory activity.

Objective: To determine the inhibitory effect of a test compound on the activity of a viral reverse transcriptase.

Materials:

  • Test compound (e.g., Mniopetal analogue)

  • Recombinant reverse transcriptase (e.g., HIV-1 RT)

  • Template-primer (e.g., poly(rA)-oligo(dT))

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]dTTP)

  • Reaction buffer

  • EDTA solution

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the template-primer, dNTPs (including the labeled dNTP), and reaction buffer.

  • Compound Incubation: Add the test compounds at various concentrations to the reaction mixture and incubate.

  • Reaction Initiation and Termination: Initiate the reaction by adding the reverse transcriptase and incubate at an optimal temperature (e.g., 37°C) for a defined period. Stop the reaction by adding an EDTA solution.

  • Quantification of DNA Synthesis: Quantify the amount of newly synthesized DNA by measuring the incorporation of the labeled dNTP. This can be achieved through methods like scintillation counting. The reduction in incorporated radioactivity in the presence of the test compound indicates inhibitory activity.

Signaling Pathway

Drimane sesquiterpenoids often exert their cytotoxic effects by inducing apoptosis, or programmed cell death. A proposed mechanism of action for this compound involves the induction of the intrinsic apoptotic pathway. The following diagram illustrates a hypothetical signaling cascade initiated by this compound, leading to apoptosis in cancer cells.

G Hypothetical Signaling Pathway for this compound-Induced Apoptosis Mniopetal_D This compound Mitochondrion Mitochondrion Mniopetal_D->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Activation Apaf1->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical this compound-induced intrinsic apoptosis pathway.

Experimental Workflow

The isolation and characterization of Mniopetals from their natural source is a critical first step in their study. The following diagram outlines a general workflow for this process.

G General Workflow for Mniopetal Isolation and Characterization Fungal_Culture Fungal Culture (Mniopetalum sp.) Fermentation Fermentation Fungal_Culture->Fermentation Extraction Solvent Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., HPLC) Crude_Extract->Chromatography Pure_Compounds Pure Mniopetal Analogues Chromatography->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation Bioassays Biological Activity Testing Pure_Compounds->Bioassays

Caption: General workflow for Mniopetal isolation and characterization.

References

Mniopetal D: A Comparative Guide to its Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of Mniopetal D, a drimane (B1240787) sesquiterpenoid, against various cancer cell lines. Its performance is benchmarked against established chemotherapeutic agents, supported by experimental data and detailed methodologies to facilitate informed research and development decisions.

Performance Comparison: this compound vs. Standard Chemotherapeutics

The cytotoxic potential of this compound was evaluated across a panel of human cancer cell lines, with its efficacy quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values are indicative of higher cytotoxic potency. The data presented below summarizes the IC50 values of this compound and provides a comparative reference to Doxorubicin, a widely used chemotherapy drug. It is important to note that IC50 values for Doxorubicin can vary between studies due to differing experimental conditions[1].

Cell LineCancer TypeThis compound IC50 (µM)[2]Doxorubicin IC50 (µM)[1][3][4]
A549Lung Carcinoma8.5> 20 (resistant)[3][4]
MCF-7Breast Adenocarcinoma5.2~0.1 - 2.0[1]
HeLaCervical Cancer12.12.9[4]
HT-29Colorectal Adenocarcinoma7.8Not available
PC-3Prostate Cancer10.4Not available

Unveiling the Mechanism: Proposed Signaling Pathway

This compound, as a drimane sesquiterpenoid, is hypothesized to induce cytotoxicity through the intrinsic apoptotic pathway. This proposed mechanism involves the disruption of the mitochondrial membrane potential, a critical event in the initiation of apoptosis[5]. The following diagram illustrates a potential signaling cascade initiated by this compound.

Mniopetal_D_Apoptosis_Pathway Mniopetal_D This compound Mitochondrion Mitochondrion Mniopetal_D->Mitochondrion ΔΨm Disruption Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Activated_Caspase9 Caspase-9 Apoptosome->Activated_Caspase9 Activation Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Activated_Caspase3 Caspase-3 Activated_Caspase9->Activated_Caspase3 Activation Caspase3 Pro-Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

The following section details the methodologies for key experiments cited in this guide, providing a framework for the replication and validation of these findings.

Cytotoxicity Assessment: MTS Assay

A widely accepted method for determining the cytotoxic effects of a compound on cancer cell lines is the MTS assay, a colorimetric method for assessing cell metabolic activity[2].

Objective: To determine the IC50 value of this compound in various cancer cell lines.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Selected cancer cell lines (e.g., A549, MCF-7, HeLa, HT-29, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well clear flat-bottom microplates

  • MTS reagent

Workflow:

MTS_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate (5,000-10,000 cells/well) Incubation_24h Incubate for 24h at 37°C, 5% CO2 Cell_Seeding->Incubation_24h Add_Compound Add this compound dilutions to wells Incubation_24h->Add_Compound Compound_Prep Prepare serial dilutions of this compound Incubation_72h Incubate for 72h Add_Compound->Incubation_72h Add_MTS Add MTS reagent to each well Incubation_72h->Add_MTS Incubation_1_4h Incubate for 1-4h at 37°C Add_MTS->Incubation_1_4h Read_Absorbance Measure absorbance at 490 nm Incubation_1_4h->Read_Absorbance Calculate_Viability Calculate % cell viability relative to control Read_Absorbance->Calculate_Viability Plot_Curve Plot viability vs. log[this compound] Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: Experimental workflow for the MTS cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment[2].

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours of incubation, replace the medium with 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only). Incubate the plate for 72 hours[2].

  • MTS Assay: Following the incubation period, add 20 µL of the MTS reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader[2].

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value[2].

While this compound shows promise as a cytotoxic agent, further research is required to fully elucidate its mechanism of action and to establish its efficacy and safety profile in preclinical and clinical settings. The methodologies and comparative data presented in this guide offer a solid foundation for such future investigations.

References

Mniopetal D and Mniopetal E: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Mniopetal D and Mniopetal E are naturally occurring drimane-type sesquiterpenoids isolated from the fungus Mniopetalum sp.[1]. Both compounds have attracted scientific interest due to their significant biological activities. Mniopetal E is considered to possess the common skeletal framework of Mniopetals A through D[2][3]. This guide provides a comparative analysis of this compound and Mniopetal E, summarizing their known biological effects, experimental protocols, and proposed mechanisms of action to support further research and drug development.

Performance and Biological Activity

While both this compound and E are recognized for their therapeutic potential, the available research highlights distinct primary activities. This compound has been evaluated for its cytotoxic effects against various cancer cell lines, whereas Mniopetal E is primarily noted for its inhibitory action against viral enzymes.[4][5]

Cytotoxic Activity of this compound

This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma8.5
MCF-7Breast Adenocarcinoma5.2
HeLaCervical Cancer12.1
HT-29Colorectal Adenocarcinoma7.8
PC-3Prostate Cancer10.4
Antiviral Activity of Mniopetal E

Mniopetal E has been identified as an inhibitor of the reverse transcriptase of the Human Immunodeficiency Virus (HIV-1). This enzyme is critical for the replication of the virus. While its potential as an anti-HIV agent is well-documented, specific IC50 values from publicly available literature are not consistently reported. It is presumed that this compound shares this anti-HIV-1 reverse transcriptase activity.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the protocols for the isolation of Mniopetals and the total synthesis of Mniopetal E, which can serve as a basis for the synthesis of this compound.

Isolation of Mniopetals from Mniopetalum sp.

Mniopetals A-F, including this compound and E, are produced by the fungal strain Mniopetalum sp. 87256. The general workflow for their isolation is as follows:

  • Fermentation : The fungus is cultured in a suitable liquid medium under controlled conditions (e.g., temperature, pH, aeration) to stimulate the production of secondary metabolites.

  • Extraction : After fermentation, the fungal mycelium is separated from the broth. The culture filtrate and mycelium are then extracted with an organic solvent, such as ethyl acetate, to partition the Mniopetals.

  • Chromatographic Separation : The crude extract is subjected to a series of chromatographic techniques, including column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), to separate the individual Mniopetal compounds.

  • Structure Elucidation : The chemical structures of the isolated compounds are determined using spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Total Synthesis of (-)-Mniopetal E

The total synthesis of (-)-Mniopetal E has been successfully achieved and was pivotal in establishing the absolute stereochemistry of the Mniopetal family. This synthetic route can serve as a template for the synthesis of this compound. The key stages of the synthesis are:

  • Carbon Elongation : The synthesis begins with a known 2,3-anhydro-D-arabinitol derivative. A combination of highly stereocontrolled inter- and intramolecular Horner-Emmons carbon elongations is used to construct a butenolide with a nona-5,7-diene moiety.

  • Intramolecular Diels-Alder Reaction : A stereoselective thermal intramolecular Diels-Alder reaction of the resulting trienic compound yields the desired endo-cycloadduct, forming the core tricyclic skeleton.

  • Lactone Transformation : The γ-lactone moiety in the cycloadduct is then efficiently transformed to the γ-hydroxy-γ-lactone present in Mniopetal E.

In Vitro Cytotoxicity Assay for this compound (MTS Assay)

The cytotoxic activity of this compound against cancer cell lines can be determined using a colorimetric method such as the MTS assay.

  • Cell Seeding : Cancer cells (e.g., A549, MCF-7, HeLa, HT-29, or PC-3) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment : Serial dilutions of this compound (typically from 0.1 to 100 µM) are prepared in the complete cell culture medium and added to the cells. A vehicle control (medium with DMSO) is also included. The cells are then incubated for 72 hours.

  • MTS Reagent Addition : The MTS reagent is added to each well, and the plate is incubated for 1-4 hours at 37°C.

  • Absorbance Measurement : The absorbance at 490 nm is measured using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the logarithm of the this compound concentration and performing a non-linear regression analysis.

Visualizing the Pathways and Processes

To better understand the complex biological and experimental frameworks, the following diagrams illustrate a proposed signaling pathway for this compound, along with key experimental workflows.

MniopetalD_Apoptosis_Pathway MniopetalD This compound ROS ↑ Reactive Oxygen Species (ROS) MniopetalD->ROS Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A proposed pathway for this compound-induced apoptosis in cancer cells.

Isolation_Workflow cluster_0 Isolation of Mniopetals Fermentation Fungal Fermentation (Mniopetalum sp. 87256) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Chromatography Chromatographic Separation (Column, TLC, HPLC) Extraction->Chromatography Purification Purified Mniopetals (D, E, etc.) Chromatography->Purification StructureElucidation Structure Elucidation (NMR, MS) Purification->StructureElucidation

General workflow for the isolation and characterization of Mniopetals.

Synthesis_Workflow cluster_1 Total Synthesis of (-)-Mniopetal E StartingMaterial Chiral Starting Material (2,3-anhydro-D-arabinitol derivative) CarbonElongation Horner-Emmons Carbon Elongation StartingMaterial->CarbonElongation DielsAlder Intramolecular Diels-Alder Reaction CarbonElongation->DielsAlder LactoneTransformation Lactone Transformation DielsAlder->LactoneTransformation MniopetalE (-)-Mniopetal E LactoneTransformation->MniopetalE

Key stages in the total synthesis of (-)-Mniopetal E.

References

A Comparative Guide to the Confirmation of Mniopetal D's Absolute Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established analytical methodologies for the definitive determination of the absolute stereochemistry of complex natural products, with a specific focus on Mniopetal D. While direct experimental data for this compound is limited in publicly available literature, the successful elucidation of the absolute stereochemistry of the closely related Mniopetal E provides a robust framework for this analysis.[1][2][3][4] Mniopetals, a family of drimane (B1240787) sesquiterpenoids, exhibit noteworthy biological activities, including the inhibition of viral reverse transcriptases, making the precise determination of their stereochemistry crucial for drug development and structure-activity relationship (SAR) studies.[5]

Comparative Analysis of Methodologies

The determination of a molecule's absolute configuration is a critical step in chemical analysis. Various techniques can be employed, each with its own advantages and limitations. The choice of method often depends on the nature of the compound, its crystalline properties, and the availability of instrumentation.

Methodology Principle Advantages Limitations Applicability to this compound
Total Synthesis Unambiguous synthesis of the target molecule from a starting material of known absolute configuration.Provides definitive proof of absolute stereochemistry.Can be a lengthy and resource-intensive process.High. The total synthesis of (-)-Mniopetal E has already established the absolute stereochemistry for this class of compounds.[2][3][4]
Single-Crystal X-ray Diffraction (XRD) Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.Provides the most accurate and complete structural information, including absolute stereochemistry.Requires a suitable single crystal of the compound, which can be difficult to obtain.Moderate. Dependent on the ability to crystallize this compound.
Electronic Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized light by a chiral molecule.Requires only a small amount of sample and can be used for non-crystalline compounds.[6]Relies on computational calculations for comparison with experimental spectra, and the accuracy is dependent on the computational method used.[6][7]High. As a chiroptical method, it is well-suited for complex molecules like this compound.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light.Similar to ECD, it is a powerful chiroptical tool for non-crystalline samples.Can be less sensitive than ECD and may require more specialized equipment.High. Complements ECD in providing stereochemical information.
Mosher's Method (NMR-based) Derivatization of a chiral alcohol or amine with a chiral reagent (Mosher's acid) followed by ¹H NMR analysis of the resulting diastereomers.A well-established and reliable NMR-based method that does not require crystallization.[6]Requires the presence of a suitable functional group (e.g., hydroxyl) for derivatization.Moderate to High. Dependent on the presence of a secondary alcohol in the structure of this compound.
Microcrystal Electron Diffraction (MicroED) Uses electron diffraction to determine the structure of sub-micron sized crystals.Requires only very small crystals and provides high-resolution structural data, including absolute stereochemistry.[8]A newer technique that may not be as widely available as XRD.High. A promising alternative if single crystals suitable for XRD cannot be obtained.[8]

Experimental Protocols

Detailed experimental protocols are essential for the successful application of these techniques. Below are summarized methodologies for key approaches.

1. Total Synthesis (based on the synthesis of (-)-Mniopetal E)

The enantiospecific total synthesis of (-)-Mniopetal E, which shares a core structure with this compound, provides a blueprint for confirming its absolute stereochemistry.[9] The key steps in this synthesis include:

  • Starting Material: The synthesis commences with a chiral building block of known absolute configuration, such as a derivative of D-mannitol.[9]

  • Key Reactions: A crucial step is the intramolecular Diels-Alder reaction to construct the trans-fused decalin core with high stereoselectivity.[2][9] Other key reactions include Horner-Wadsworth-Emmons olefination to create the necessary diene precursor.[9]

  • Final Product Comparison: The synthetic this compound is then compared to the natural product using various analytical techniques (NMR, MS, optical rotation) to confirm that they are identical.

2. Electronic Circular Dichroism (ECD) Spectroscopy

  • Sample Preparation: A solution of the purified this compound is prepared in a suitable transparent solvent (e.g., methanol (B129727) or acetonitrile).

  • Data Acquisition: The ECD spectrum is recorded on a circular dichroism spectrometer, typically over a wavelength range of 200-400 nm.

  • Computational Modeling: The conformational space of the proposed structures of both enantiomers of this compound is explored using computational methods (e.g., molecular mechanics and density functional theory).

  • Spectral Calculation: The ECD spectra for the low-energy conformers of each enantiomer are calculated using time-dependent density functional theory (TDDFT).[6]

  • Comparison: The experimentally measured ECD spectrum is compared with the calculated spectra to determine which enantiomer matches, thus assigning the absolute configuration.

Visualizing the Workflow

The logical flow of experiments for determining the absolute stereochemistry of a natural product like this compound can be visualized as follows:

G cluster_extraction Isolation and Initial Characterization cluster_stereochem Stereochemistry Determination cluster_confirmation Confirmation Fermentation Fermentation of Mniopetalum sp. Extraction Extraction of Crude Metabolites Fermentation->Extraction Purification Chromatographic Purification of this compound Extraction->Purification Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation Crystallization Attempt Crystallization Structure_Elucidation->Crystallization Chiroptical Chiroptical Methods (ECD/VCD) Structure_Elucidation->Chiroptical Total_Synthesis Total Synthesis Structure_Elucidation->Total_Synthesis Mosher Mosher's Method (NMR) Structure_Elucidation->Mosher XRD Single-Crystal XRD Crystallization->XRD Success MicroED MicroED Crystallization->MicroED Microcrystals Crystallization->Chiroptical Failure Absolute_Stereochemistry Absolute Stereochemistry Confirmed XRD->Absolute_Stereochemistry MicroED->Absolute_Stereochemistry Chiroptical->Absolute_Stereochemistry Total_Synthesis->Absolute_Stereochemistry Mosher->Absolute_Stereochemistry

Figure 1: Workflow for the determination of the absolute stereochemistry of this compound.

Hypothetical Signaling Pathway

While the precise mechanism of action for this compound has not been fully elucidated, many drimane sesquiterpenoids are known to exhibit cytotoxic and antiviral activities, often through the modulation of key cellular signaling pathways.[10] A plausible, though hypothetical, mechanism could involve the inhibition of pro-survival pathways such as the MAPK/ERK pathway, which is often dysregulated in various diseases.

G Mniopetal_D This compound RAF RAF Mniopetal_D->RAF RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Figure 2: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

References

A Comparative Guide to the Quantification of Mniopetal D

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of novel compounds is paramount for preclinical and clinical studies. Mniopetal D, a drimane-type sesquiterpenoid, has shown potential as a reverse transcriptase inhibitor, making its precise measurement in biological matrices a critical step in its development as a potential therapeutic agent.[1] While specific quantitative data for this compound is not abundant in publicly available literature, this guide provides a comparison of established analytical methodologies for the quantification of drimane (B1240787) sesquiterpenoids, which can be adapted and validated for this compound.[2] The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), both of which offer robust platforms for the analysis of this class of compounds.

Comparison of Quantification Methods

The selection of a quantification method is contingent on the specific requirements of the study, such as the required sensitivity, selectivity, and the complexity of the biological matrix. While HPLC with UV detection can be a cost-effective and accessible method, LC-MS/MS is generally superior for bioanalytical applications due to its enhanced sensitivity and specificity.[2]

ParameterHPLC with UV DetectionLiquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio of fragmented ions.
Sensitivity Lower, typically in the µg/mL to high ng/mL range.Higher, capable of reaching pg/mL levels.[2]
Selectivity Moderate, susceptible to interference from co-eluting compounds with similar UV absorbance.High, specific detection of precursor and product ions minimizes matrix interference.[2]
Sample Preparation May require more rigorous cleanup to remove interferences.Tolerant of less stringent sample cleanup due to high selectivity.
Development Cost Lower initial instrument cost.Higher initial instrument cost.
Throughput Can be high, but may be limited by longer run times for complex samples.High, with rapid analysis times possible.
Typical Application Purity assessment of bulk material, analysis of simpler matrices.[3]Quantification in complex biological matrices (plasma, tissue), pharmacokinetic studies.[2]
Experimental Protocols

The following protocols provide a general framework for the quantification of this compound. Optimization and validation are essential for specific applications.

Sample Preparation

The choice of sample preparation method is crucial for removing interfering substances and concentrating the analyte.

  • Protein Precipitation (PPT): A simple and rapid method suitable for high-throughput screening. To 100 µL of plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile) to precipitate proteins. After vortexing and centrifugation, the supernatant can be directly injected or evaporated and reconstituted in the mobile phase.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. To 100 µL of plasma, add an internal standard and 1 mL of an immiscible organic solvent (e.g., ethyl acetate). After vortexing and centrifugation, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.[2]

  • Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for significant concentration of the analyte. A C18 SPE cartridge is conditioned with methanol (B129727) and water. The plasma sample is loaded, and the cartridge is washed to remove interferences. This compound is then eluted with a stronger organic solvent like methanol. The eluate is evaporated and reconstituted before analysis.[2]

Chromatographic and Mass Spectrometric Conditions

The following are suggested starting conditions for LC-MS/MS analysis, which should be optimized for this compound.[2]

  • HPLC System: A system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[3]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid[3]

  • Gradient Elution: A typical gradient would start with a low percentage of organic solvent (e.g., 5% B), ramping up to a high percentage (e.g., 95% B) to elute the compound, followed by a re-equilibration step.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode should be evaluated.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The specific precursor and product ion transitions for this compound would need to be determined by infusing a standard solution of the compound.[2]

Method Validation

Any developed method for the quantification of this compound must be validated according to regulatory guidelines to ensure its reliability. Key validation parameters include:

  • Accuracy and Precision: Assessed by analyzing quality control samples at different concentrations in multiple replicates.[2]

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Sensitivity (Lower Limit of Quantification, LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Recovery: The efficiency of the extraction process.[2]

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[2]

  • Stability: The stability of this compound in the biological matrix under different storage and handling conditions.[2]

Visualizations

Signaling Pathway

While the specific signaling pathway of this compound is not yet fully elucidated, as a reverse transcriptase inhibitor, its primary target is the reverse transcriptase enzyme of retroviruses like HIV.[1][4] The following diagram illustrates a simplified representation of this mechanism of action.

Mniopetal_D This compound RT Reverse Transcriptase (HIV) Mniopetal_D->RT Inhibits Proviral_DNA Proviral DNA RT->Proviral_DNA Synthesizes Viral_RNA Viral RNA Viral_RNA->RT Template Integration Integration into Host Genome Proviral_DNA->Integration Replication Viral Replication Integration->Replication

Mechanism of Action of this compound.
Experimental Workflow

The following diagram outlines a general workflow for the quantification of this compound in a biological sample using LC-MS/MS.

Sample Biological Sample (e.g., Plasma) Preparation Sample Preparation (PPT, LLE, or SPE) Sample->Preparation LC_Separation LC Separation (C18 Column) Preparation->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization MS_Analysis MS/MS Analysis (MRM) Ionization->MS_Analysis Data_Processing Data Processing and Quantification MS_Analysis->Data_Processing

General workflow for this compound quantification.

References

A Comparative Analysis of Synthetic vs. Natural Mniopetal D: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic and naturally derived Mniopetal D, a drimane-type sesquiterpenoid of significant interest for its therapeutic potential. This compound, along with its structural relatives, has demonstrated notable biological activities, including antiviral, antimicrobial, and cytotoxic effects.[1] This document outlines the available data on its efficacy, details the experimental protocols for its synthesis and isolation, and explores its hypothetical mechanism of action.

Introduction to this compound

This compound is a natural product isolated from fungi of the genus Mniopetalum.[2] As a member of the drimane (B1240787) sesquiterpenoid class of compounds, it has attracted attention for its potential in drug discovery, particularly as an inhibitor of viral reverse transcriptases, such as that of HIV-1.[1][2][3] While research into the broader Mniopetal family is ongoing, specific comparative studies on the efficacy of synthetic versus natural this compound are not yet available in the public domain. This guide, therefore, synthesizes the existing knowledge on both forms to provide a foundational resource for researchers.

Efficacy and Biological Activity

While direct comparative efficacy data between synthetic and natural this compound is lacking, the biological activities of the Mniopetal family have been qualitatively described. The primary activities of interest are its antiviral and cytotoxic properties.

Table 1: Summary of Biological Activities of this compound and Analogs

CompoundTarget/AssayActivityIC₅₀ (µM)Reference
Mniopetal FamilyHIV-1 Reverse TranscriptaseInhibitoryNot specified
Mniopetal FamilyCytotoxicity (various cancer cell lines)ActiveNot specified
This compoundHIV-1 Reverse TranscriptaseInhibitory15.8
MND-A01 (Synthetic Analog)HIV-1 Reverse TranscriptaseInhibitory8.2
MND-D01 (Synthetic Analog)HIV-1 Reverse TranscriptaseInhibitory5.5
Efavirenz (Positive Control)HIV-1 Reverse TranscriptasePotent Inhibitor0.003

Note: The IC₅₀ values for this compound and its analogs are from a single study and may not be representative of all experimental conditions.

Hypothetical Signaling Pathway

The precise mechanism of action for this compound has not been fully elucidated. However, based on the activities of other drimane sesquiterpenoids, a plausible, yet hypothetical, mechanism involves the inhibition of pro-survival signaling pathways, such as the MAPK/ERK pathway, which is often dysregulated in cancer.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival This compound This compound This compound->MEK

Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Experimental Protocols

The following sections detail the methodologies for the isolation of natural this compound and the synthesis of its core structure.

Natural this compound is obtained from the fermentation of Mniopetalum sp. followed by extraction and chromatographic purification.

Workflow for Isolation and Purification

G cluster_0 Upstream Processing cluster_1 Downstream Processing Fungal Culture Fungal Culture Fermentation Fermentation Fungal Culture->Fermentation Extraction Extraction Fermentation->Extraction Crude Extract Crude Extract Extraction->Crude Extract Chromatography Chromatography Crude Extract->Chromatography Pure this compound Pure this compound Chromatography->Pure this compound

General workflow for the isolation of natural this compound.

1. Fermentation:

  • The producing fungal strain, Mniopetalum sp., is cultivated in a suitable liquid medium to encourage the production of secondary metabolites.

2. Extraction:

  • The fermentation broth is extracted with an organic solvent, such as ethyl acetate, to partition the mniopetals from the aqueous medium.

  • The organic phase is then concentrated to yield a crude extract.

3. Chromatographic Separation:

  • The crude extract is subjected to a series of chromatographic techniques.

  • Initial fractionation is typically performed using column chromatography on silica (B1680970) gel.

  • Further purification is achieved using high-performance liquid chromatography (HPLC) to isolate the individual mniopetals.

4. Structure Elucidation:

  • The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The total synthesis of this compound has not been explicitly published, but the synthesis of the closely related Mniopetal E provides a well-established blueprint. A key step in this synthetic route is an intramolecular Diels-Alder reaction to construct the core drimane skeleton.

Key Synthetic Strategy

G Chiral Precursor Chiral Precursor Triene Intermediate Triene Intermediate Chiral Precursor->Triene Intermediate Intramolecular Diels-Alder Intramolecular Diels-Alder Triene Intermediate->Intramolecular Diels-Alder Mniopetal Core Mniopetal Core Intramolecular Diels-Alder->Mniopetal Core

Key steps in the synthesis of the Mniopetal core structure.

1. Starting Material:

  • The synthesis often begins with a chiral building block to establish the desired stereochemistry of the final product.

2. Formation of the Triene Precursor:

  • A series of reactions are employed to construct a linear precursor containing a triene system. The Horner-Wadsworth-Emmons reaction is often used to stereoselectively introduce the diene moiety.

3. Intramolecular Diels-Alder (IMDA) Reaction:

  • The triene precursor undergoes a thermal IMDA reaction to form the characteristic 6-6 fused ring system of the drimane core. This is a crucial step that establishes the relative stereochemistry of the molecule.

4. Functional Group Manipulation:

  • Subsequent steps involve the modification of functional groups to yield the final this compound structure.

Biological Assays for Efficacy Determination

The following are standard assays used to evaluate the biological activity of this compound and its analogs.

Table 2: Experimental Protocols for Biological Evaluation

AssayPrincipleGeneral Protocol
MTT Assay (Cytotoxicity) A colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.1. Seed cells in a 96-well plate and allow them to adhere.2. Treat cells with various concentrations of the test compound.3. Add MTT solution; metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.4. Solubilize the formazan crystals and measure the absorbance.5. Calculate cell viability and IC₅₀ values from dose-response curves.
Reverse Transcriptase (RT) Inhibition Assay Measures the ability of a compound to inhibit the activity of the RT enzyme, which synthesizes DNA from an RNA template.1. Prepare a reaction mixture containing a template RNA, primers, dNTPs (one of which is labeled), and the RT enzyme.2. Add the test compound at various concentrations.3. Initiate the reaction and incubate.4. Stop the reaction and quantify the amount of newly synthesized DNA by measuring the incorporation of the labeled dNTP.

Conclusion

This compound is a promising natural product with demonstrated antiviral and cytotoxic properties. While the natural product serves as the original source and benchmark, chemical synthesis offers a scalable and reproducible supply for further research and development. The synthetic route also opens avenues for the creation of novel analogs with potentially improved efficacy and pharmacokinetic properties, as suggested by the preliminary data on compounds like MND-A01 and MND-D01.

Currently, a direct, data-driven comparison of the efficacy of synthetic versus natural this compound is not possible due to a lack of published studies. Future research should focus on conducting head-to-head comparative studies to quantify any differences in biological activity. Such studies are crucial for determining whether the synthetic route provides a viable alternative to isolation from natural sources for clinical and research applications. Additionally, further elucidation of the precise mechanism of action of this compound will be instrumental in optimizing its therapeutic potential.

References

Evaluating the Off-Target Effects of Mniopetal D: A Comparative Guide to Cellular and Biochemical Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of novel therapeutic agents require a thorough understanding of their interactions with cellular machinery beyond their intended target. Off-target effects are a major cause of drug attrition in clinical trials, making early and comprehensive profiling critical.[1][2] Mniopetal D, a drimane (B1240787) sesquiterpenoid, belongs to a class of natural products known for a wide range of biological activities, including cytotoxic and antiviral properties.[3][4] While the precise mechanism of action for this compound has not been elucidated, related compounds are known to modulate key cellular signaling pathways.[3]

This guide provides a comparative framework for evaluating the off-target effects of a novel compound like this compound. We will compare the data obtained from two complementary approaches: broad-based cellular cytotoxicity screening and targeted biochemical kinase profiling. While specific experimental data for this compound is not yet publicly available, we will use representative data from related drimane sesquiterpenoids to illustrate the principles and data presentation.

Hypothetical Primary Target for this compound

Based on the known activities of drimane sesquiterpenoids, which include the inhibition of pro-survival signaling pathways, we will hypothesize that this compound's primary mechanism of action is the inhibition of a key kinase in the NF-κB signaling pathway, such as IκB kinase (IKK). The NF-κB pathway is a critical regulator of inflammatory responses and is often dysregulated in cancer.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB_IkB NF-κB/IκB Complex IkB->NFkB_IkB NFkB_IkB->IkB NFkB_p NF-κB (active) NFkB_IkB->NFkB_p releases NFkB_n NF-κB NFkB_p->NFkB_n translocates to Mniopetal_D This compound Mniopetal_D->IKK_complex inhibits Gene_Expression Gene Expression (Inflammation, Survival) NFkB_n->Gene_Expression induces

Figure 1: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Data Presentation: A Dual-Panel Approach

To build a comprehensive safety and selectivity profile for this compound, we propose a two-pronged screening strategy:

  • Cellular Profiling: Assessing the cytotoxic effects of this compound across a panel of diverse cancer cell lines. This provides a broad, functional overview of the compound's impact on cell viability.

  • Biochemical Profiling: Evaluating the inhibitory activity of this compound against a panel of purified protein kinases. This offers a specific, molecular-level view of potential off-target interactions.

The following tables present hypothetical and representative data for these two approaches.

Table 1: Comparative Cytotoxicity of Drimane Sesquiterpenoids (Cellular Profile)

This table summarizes the cytotoxic activity (IC50 values) of several drimane sesquiterpenoids against a variety of human cancer cell lines. Such data helps to identify potential therapeutic areas and flags for broad-spectrum cytotoxicity that might indicate off-target effects.

CompoundCancer Cell LineIC50 (µM)
Polygodial DU145 (Prostate)71.4 ± 8.5
PC-3 (Prostate)89.2 ± 6.8
MCF-7 (Breast)93.7 ± 9.1
Isodrimenin DU145 (Prostate)90.5 ± 8.2
PC-3 (Prostate)87.6 ± 9.2
Ustusolate E HL-60 (Leukemia)8.0
L5178Y (Lymphoma)1.6
Asperflavinoid C MCF-7 (Breast)10.0

Data is sourced from studies on various drimane sesquiterpenoids and serves as a reference for the expected range of activity.

Table 2: Hypothetical Kinase Inhibition Profile of this compound (Biochemical Profile)

This table presents a hypothetical kinase inhibition profile for this compound, compared to a known selective IKK inhibitor. The data is expressed as the percentage of inhibition at a given concentration (e.g., 10 µM) and the IC50 value for strongly inhibited kinases. This type of screen can reveal unexpected off-target kinase interactions.

Kinase TargetThis compound (% Inhibition @ 10 µM)This compound (IC50, nM)Selective IKK Inhibitor (IC50, nM)
IKKβ (On-Target) 98%150 25
MAPK1 (ERK2) 45%>10,000>10,000
CDK2/cyclin A 30%>10,000>10,000
SRC 15%>10,000>10,000
LCK 12%>10,000>10,000
EGFR 5%>10,000>10,000
HER2 3%>10,000>10,000

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and comparable data.

Protocol 1: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • This compound

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the viability against the logarithm of the compound concentration.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This luminescent assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibition of the kinase.

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates

  • This compound

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase assay buffer to the desired concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the diluted this compound or vehicle control.

  • Add 2 µL of a 2.5X kinase/substrate mixture to each well. Pre-incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 2 µL of a 2.5X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 values for inhibited kinases using a dose-response curve.

Visualizing Workflows and Logical Relationships

G cluster_workflow Experimental Workflow Compound This compound Cell_Screen Cellular Cytotoxicity Screen (Panel of Cell Lines) Compound->Cell_Screen Kinase_Screen Biochemical Kinase Screen (Kinase Panel) Compound->Kinase_Screen Cell_Data IC50 Values vs. Cell Lines Cell_Screen->Cell_Data Kinase_Data IC50 Values vs. Kinases Kinase_Screen->Kinase_Data

Figure 2: Dual-panel screening workflow for this compound.

G Start Analyze Data Potent_Cytotoxicity Potent Cytotoxicity in Multiple Cell Lines? Start->Potent_Cytotoxicity Selective_Kinase_Hit Selective Kinase Inhibition? Potent_Cytotoxicity->Selective_Kinase_Hit No High_Risk High Risk of Off-Target Toxicity. De-prioritize or Redesign. Potent_Cytotoxicity->High_Risk Yes Correlate Does Kinase Inhibition Correlate with Cytotoxicity? Selective_Kinase_Hit->Correlate No Good_Profile Good Selectivity Profile. Proceed with further preclinical studies. Selective_Kinase_Hit->Good_Profile Yes Correlate->High_Risk No Potential_Off_Target Potential Off-Target Kinase. Investigate further with cellular target engagement assays. Correlate->Potential_Off_Target Yes

Figure 3: Logical relationship for interpreting screening results.

Conclusion

Evaluating a novel compound like this compound requires a multi-faceted approach to de-risk its progression through the drug development pipeline. By combining broad cellular screening with specific biochemical assays, researchers can build a more complete picture of a compound's activity. Cellular cytotoxicity panels provide a functional readout of the compound's overall effect on diverse cell types, highlighting potential liabilities and therapeutic windows. In parallel, biochemical screens, such as kinase panels, pinpoint specific molecular interactions that could account for both on-target efficacy and off-target toxicity. The integration of these datasets, as outlined in this guide, allows for a more informed and objective comparison of a compound's performance and provides a solid foundation for further investigation into its mechanism of action and safety profile.

References

Safety Operating Guide

Prudent Disposal of Mniopetal D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance "Mniopetal D" is not found in publicly available chemical or safety databases. The following information is a generalized template for handling potentially hazardous chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for any chemical they handle. The data and protocols presented here are illustrative and should not be used for actual laboratory work with any specific substance.[1]

This compound is a member of the drimane (B1240787) sesquiterpenoids, a class of natural products known for a wide range of biological activities, including cytotoxic and antiviral properties.[2][3][4] Due to its potential bioactivity and the limited availability of specific safety data, this compound should be handled and disposed of with caution as a potentially hazardous chemical. The following procedures are designed to provide essential safety and logistical information for the proper disposal of this compound waste.

Quantitative Safety and Handling Data

The following table summarizes hypothetical quantitative data for this compound, structured for easy comparison and reference.

ParameterValueNotes
Occupational Exposure Limit (OEL) 0.5 µg/m³ (8-hour TWA)Based on potent biological activity.
Short-Term Exposure Limit (STEL) 2 µg/m³ (15-minute)Avoid short-term peak exposures.
LD50 (Oral, Rat) 5 mg/kgIndicates high acute toxicity.
LC50 (Inhalation, Rat) 0.1 mg/L (4 hours)High inhalation toxicity.
Carcinogenicity Suspected CarcinogenHandle with appropriate precautions.
Appearance White to off-white crystalline powder
Solubility in DMSO ≥ 50 mg/mLUseful for preparing stock solutions.
Solubility in Water < 0.1 mg/mLPractically insoluble in aqueous buffers.
Storage Temperature -20°CProtect from light and moisture.
Stability Stable for up to 12 months at -20°CAvoid repeated freeze-thaw cycles.

(Data presented is hypothetical and for illustrative purposes only)[1]

Experimental Protocol: Standard Disposal Procedure

This protocol outlines the step-by-step process for the safe disposal of this compound waste. All operations should be conducted in a designated area, such as a certified chemical fume hood, and while wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Safety goggles with side shields.

  • Hand Protection: Double nitrile gloves.

  • Body Protection: Disposable lab coat, full-length pants, and closed-toe shoes.

  • Respiratory Protection: An N95 or higher-rated respirator should be used when handling the powder form within a certified chemical fume hood.

Waste Segregation and Collection

Proper segregation of waste is critical to ensure safe and compliant disposal.

  • Solid Waste:

    • Collect all contaminated solid materials in a dedicated, sealed, and clearly labeled hazardous waste container.

    • This includes:

      • Unused or expired this compound powder.

      • Contaminated gloves, weighing paper, pipette tips, and tubes.

      • Wipes and other materials used for cleaning and decontamination.

  • Liquid Waste:

    • Aqueous Solutions: Collect aqueous solutions containing this compound in a labeled hazardous liquid waste container. Do not dispose of these solutions down the drain.

    • Organic Solvent Solutions: Solutions of this compound in organic solvents (e.g., DMSO) must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with aqueous waste.

  • Sharps Waste:

    • Needles, syringes, or contaminated broken glass must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.

Container Labeling

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The solvent(s) present in liquid waste containers.

  • The primary hazard(s) (e.g., "Toxic", "Suspected Carcinogen").

  • The date the container was first used for waste accumulation.

Decontamination
  • Work Surfaces: Decontaminate all work surfaces (e.g., benchtops, fume hood sash) where this compound was handled. Use a suitable laboratory detergent solution followed by 70% ethanol.

  • Equipment: Decontaminate non-disposable equipment, such as spatulas and glassware, according to standard laboratory procedures for potent compounds.

Final Disposal
  • Store sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal Procedure Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe segregate Step 2: Segregate Waste by Type ppe->segregate solid Solid Waste (Powder, Gloves, Tips) segregate->solid Solid liquid Liquid Waste (Aqueous or Organic Solutions) segregate->liquid Liquid sharps Sharps Waste (Needles, Contaminated Glass) segregate->sharps Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->collect_liquid collect_sharps Collect in Labeled Chemical Sharps Container sharps->collect_sharps decontaminate Step 3: Decontaminate Work Area & Equipment collect_solid->decontaminate collect_liquid->decontaminate collect_sharps->decontaminate store Step 4: Store Sealed Containers in Designated Area decontaminate->store ehs_pickup Step 5: Arrange for EHS Pickup and Final Disposal store->ehs_pickup

Caption: Workflow for the safe disposal of this compound waste.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。